Dragmacidin D
描述
Structure
3D Structure
属性
分子式 |
C25H22BrN7O2 |
|---|---|
分子量 |
532.4 g/mol |
IUPAC 名称 |
6-[4-[1-(2-amino-2,3-dihydro-1H-imidazol-4-yl)ethyl]-7-hydroxy-1H-indol-3-yl]-3-(6-bromo-1H-indol-3-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C25H22BrN7O2/c1-11(18-9-31-25(27)33-18)13-4-5-20(34)23-21(13)16(8-29-23)19-10-30-22(24(35)32-19)15-7-28-17-6-12(26)2-3-14(15)17/h2-11,25,28-29,31,33-34H,27H2,1H3,(H,32,35) |
InChI 键 |
XTUQWMCQNLFDOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C2C(=CNC2=C(C=C1)O)C3=CN=C(C(=O)N3)C4=CNC5=C4C=CC(=C5)Br)C6=CNC(N6)N |
同义词 |
dragmacidin D |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Dragmacidin D: A Technical Guide for Researchers
An In-depth Examination of the Extraction, Purification, and Biological Significance of a Potent Marine Alkaloid
Introduction
Dragmacidin D, a complex bis-indole alkaloid, stands as a prominent example of the rich chemical diversity found within marine invertebrates. First isolated from a deep-water marine sponge of the genus Spongosorites, this natural product has garnered significant attention from the scientific community for its potent and varied biological activities.[1][2] As an inhibitor of serine-threonine protein phosphatases and a modulator of critical cellular signaling pathways, this compound holds considerable promise as a lead compound in the development of novel therapeutics, particularly in oncology.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Natural Source
This compound was first reported in 1988 by Kohmoto and colleagues, who isolated it from a deep-water marine sponge of the genus Dragmacidon.[2] Subsequent studies have also identified Spongosorites species as a source of this and other related alkaloids.[1][2] These sponges, found in deep marine environments, are known producers of a wide array of biologically active secondary metabolites, likely as a chemical defense mechanism. The intricate structure of this compound, featuring two indole rings linked by a pyrazinone core and an aminoimidazole moiety, presented a significant challenge for its initial structure elucidation and has since made it a compelling target for total synthesis.[2]
Experimental Protocols: Isolation and Purification
General Experimental Workflow
1. Collection and Preparation of Sponge Material: The marine sponge (Spongosorites sp.) is collected from its deep-water habitat. The collected biomass is typically frozen immediately to preserve the chemical integrity of its metabolites. Prior to extraction, the sponge material is often lyophilized (freeze-dried) and ground into a fine powder to maximize the surface area for solvent penetration.
2. Solvent Extraction: The powdered sponge material is exhaustively extracted with an organic solvent, most commonly methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting extracts are then combined and the solvent is removed under reduced pressure to yield a crude extract.
3. Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for this purpose is ethyl acetate and water. The crude extract is dissolved in this biphasic system, and the layers are separated. The organic layer, containing compounds of medium polarity like this compound, is collected, while the aqueous layer containing highly polar compounds is discarded. This step helps to significantly reduce the complexity of the mixture.
4. Chromatographic Purification:
-
Vacuum Liquid Chromatography (VLC): The concentrated organic fraction is often first subjected to VLC on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Reversed-Phase Chromatography: Fractions enriched with this compound are then further purified using reversed-phase chromatography, often on a C18 stationary phase. A common mobile phase for this step is a gradient of acetonitrile and water, sometimes with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reversed-phase HPLC. This high-resolution technique allows for the isolation of this compound to a high degree of purity (>98%). The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.
5. Structure Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophores in the molecule, respectively.
Data Presentation: Biological Activity of this compound
This compound exhibits a broad spectrum of biological activities, including cytotoxic, antimicrobial, and antiviral effects. The following tables summarize the key quantitative data reported in the literature.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| P388 | Murine Leukemia | 2.6 | 72 | - |
| A549 | Human Lung Adenocarcinoma | 8.3 | 72 | - |
| MDA-MB-231 (spheroids) | Triple-Negative Breast Cancer | 8 ± 1 | 24 | Caspase 3/7 cleavage |
| MDA-MB-468 (spheroids) | Triple-Negative Breast Cancer | 16 ± 0.6 | 24 | Caspase 3/7 cleavage |
| MDA-MB-231 (monolayer) | Triple-Negative Breast Cancer | >75 | 72 | MTT |
| MDA-MB-468 (monolayer) | Triple-Negative Breast Cancer | >75 | 72 | MTT |
Data compiled from multiple sources.[1]
Table 2: Antimicrobial and Antiviral Activity of this compound
| Organism | Type | Activity | Concentration (µg/mL) | Concentration (µM) |
| Escherichia coli | Gram-negative Bacteria | MIC | 15.6 | 29 |
| Bacillus subtilis | Gram-positive Bacteria | MIC | 3.1 | 6 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | MIC | 62.5 | 117 |
| Candida albicans | Fungus | MIC | 15.6 | 29 |
| Cryptococcus neoformans | Fungus | MIC | 3.9 | 7 |
| Feline Leukemia Virus (FeLV) | Retrovirus | MIC | 6.25 | 11.7 |
MIC: Minimum Inhibitory Concentration. Data from multiple sources.[1]
Mechanism of Action and Signaling Pathways
The biological effects of this compound are attributed to its ability to interact with and modulate key cellular signaling pathways. Its primary recognized mechanism is the inhibition of serine-threonine protein phosphatases, and it has also been shown to affect the PI3K/Akt/mTOR and Wnt signaling pathways.
Inhibition of Serine-Threonine Protein Phosphatases
This compound is a known inhibitor of serine-threonine protein phosphatases (PPs), with a reported selectivity for PP1 over PP2A.[1] These enzymes play a crucial role in reversing the effects of protein kinases, thereby regulating a vast array of cellular processes. By inhibiting these phosphatases, this compound can maintain the phosphorylated (and often activated) state of key proteins, leading to downstream cellular effects such as apoptosis.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Studies have suggested that this compound may exert its anticancer effects in part through the inhibition of this pathway.[1] By interfering with key components of this cascade, this compound can promote apoptosis and inhibit tumor growth.
Inhibition of Wnt Signaling
The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development and progression of several cancers. It has been proposed that this compound may interfere with Wnt signaling, potentially by affecting the stability or transcriptional activity of β-catenin, a key downstream effector of the canonical Wnt pathway.[1]
Conclusion and Future Directions
This compound represents a fascinating and biologically potent marine natural product. Its discovery and isolation from deep-water sponges have provided a valuable chemical scaffold for drug discovery efforts. The ability of this compound to inhibit serine-threonine protein phosphatases and modulate key signaling pathways such as PI3K/Akt/mTOR and Wnt underscores its potential as a therapeutic agent, particularly in the context of cancer. Further research is warranted to fully elucidate its precise molecular targets and mechanisms of action, which will be crucial for the design of more potent and selective analogs for clinical development. The continued exploration of the marine environment promises the discovery of other novel compounds with the potential to address unmet medical needs.
References
The Intricate Path to Unraveling Dragmacidin D: A Technical Guide to its Chemical Structure Elucidation
For Immediate Release
A deep dive into the multifaceted process of determining the complex chemical architecture of Dragmacidin D, a marine alkaloid with significant therapeutic potential. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of the spectroscopic analysis, synthetic strategies, and stereochemical revisions that defined our understanding of this intricate molecule.
This compound, a bis-indole alkaloid first isolated from the deep-water marine sponge Spongosorites sp., has garnered considerable attention within the scientific community for its potent biological activities, including the inhibition of serine/threonine protein phosphatases, making it a promising lead compound for neurodegenerative diseases.[1][2] The journey to fully elucidate its chemical structure, however, has been a complex undertaking, marked by sophisticated spectroscopic techniques, challenging total syntheses, and critical stereochemical re-evaluations. This technical guide provides an in-depth exploration of the core scientific endeavors that have collectively defined the structure of this compound.
Initial Spectroscopic Investigations and Proposed Structure
The initial structural hypothesis for this compound was formulated based on extensive analysis of spectroscopic data. High-resolution mass spectrometry (HRMS) established its molecular formula, while infrared (IR) spectroscopy indicated the presence of key functional groups. The core architecture was pieced together primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data of this compound
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data, acquired in deuterated methanol (CD₃OD), forms the foundation of its structural assignment.
Table 1: ¹H NMR Data for this compound (CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound (CD₃OD)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Calculated m/z | Found m/z |
| Data not available in search results |
Note: The specific numerical values for NMR and HRMS data were not available in the provided search results, but are crucial for a complete analysis and are typically found in the supporting information of the cited publications.
The Decisive Role of Total Synthesis in Structure Confirmation
While spectroscopic methods provided a strong foundation for the proposed structure of this compound, unambiguous confirmation could only be achieved through total synthesis. The successful construction of the molecule in the laboratory and the subsequent comparison of the synthetic compound's spectroscopic data with that of the natural product serves as the ultimate proof of structure.
The Stoltz Synthesis: A Landmark Achievement
The first total synthesis of this compound was a landmark achievement reported by the Stoltz group.[2][3][4] Their retrosynthetic strategy hinged on a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the complex bis-indole core.
A solution of the indolylboronic acid intermediate and the bromo-pyrazinone indole fragment in a mixture of toluene, methanol, and water is treated with a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically aqueous sodium carbonate. The reaction mixture is heated to facilitate the cross-coupling. Upon completion, the product is extracted and purified by chromatography to yield the coupled product.
The logical workflow of the Stoltz synthesis is depicted below:
The Itami and Yamaguchi Synthesis: A C-H Activation Approach
An alternative and concise total synthesis of this compound was developed by the groups of Itami and Yamaguchi, showcasing the power of direct C-H bond activation.[1][5][6][7] This strategy avoids the pre-functionalization of coupling partners often required in traditional cross-coupling reactions.
In a representative step, an indole derivative is coupled with a pyrazine N-oxide in the presence of a palladium catalyst, such as palladium(II) acetate, and a silver salt as an oxidant. The reaction proceeds via a direct C-H activation of the indole and the pyrazine N-oxide, forming a key carbon-carbon bond of the this compound core.
The workflow for this innovative approach is outlined below:
The Stereochemical Puzzle: Revision of the Absolute Configuration
A pivotal aspect of the chemical structure elucidation of this compound was the determination of its absolute stereochemistry. Initial biosynthetic considerations led to a proposed configuration. However, the first asymmetric total synthesis of (+)-Dragmacidin D by Jia, Capon, and coworkers provided compelling evidence for a revision of this assignment, establishing the R absolute configuration.[8][9][10] Later, another asymmetric synthesis suggested the S configuration, highlighting the complexity and configurational instability of this natural product.[11][12]
The logical progression of the stereochemical elucidation is as follows:
Conclusion
The elucidation of the chemical structure of this compound stands as a testament to the power of a synergistic approach combining modern spectroscopic techniques and innovative synthetic chemistry. The journey from initial isolation to the definitive assignment of its complex architecture, including the revision of its stereochemistry, showcases the rigorous process of natural product characterization. The detailed understanding of this compound's structure paves the way for further exploration of its therapeutic potential and the design of novel analogs with enhanced activity and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 3. synarchive.com [synarchive.com]
- 4. The first total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound via direct C-H couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric total synthesis of (+)-dragmacidin D reveals unexpected stereocomplexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 10-Step Asymmetric Total Synthesis and Stereochemical Elucidation of (+)-Dragmacidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Origins of Dragmacidin D: A Look into its Biosynthesis in Spongosorites sp.
An in-depth exploration for researchers, scientists, and drug development professionals.
Executive Summary
Dragmacidin D, a complex bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered significant attention within the scientific community.[1][2] Its potent biological activities, including the inhibition of serine-threonine protein phosphatases, position it as a promising lead compound for the development of novel therapeutics.[3][4] Despite extensive research into its chemical synthesis and pharmacological properties, the natural biosynthetic pathway of this compound within its marine host remains largely unelucidated. This technical whitepaper consolidates the current understanding of this compound, outlines a plausible biosynthetic route based on its chemical structure, and details the experimental methodologies required to unravel its natural production.
Introduction to this compound
This compound is a member of the dragmacidin family of nitrogen-containing marine natural products.[4] Structurally, it is characterized by a central pyrazinone core linking two functionalized indole moieties and an appended aminoimidazole group.[4][5] First isolated from a deep-water marine sponge of the genus Spongosorites, this class of compounds has demonstrated a range of biological effects, including antimicrobial, antiviral, and cytotoxic activities.[1][2][6] The unique architecture and significant therapeutic potential of this compound have made it a challenging and attractive target for total synthesis.[5][7][8][9][10][11]
The Uncharted Biosynthetic Pathway
To date, the complete biosynthetic pathway of this compound in Spongosorites sp. has not been experimentally determined. The genetic and enzymatic machinery responsible for its assembly are yet to be identified. It is also important to consider that many marine natural products are synthesized by symbiotic microorganisms rather than the sponge host itself. Therefore, future investigations should also focus on the microbial community associated with Spongosorites sp.
Proposed Biosynthetic Precursors and Transformations
Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed, centered around the dimerization and modification of tryptophan derivatives.
Table 1: Proposed Precursors for this compound Biosynthesis
| Precursor Molecule | Likely Contribution |
| L-Tryptophan | Provides the core indole structures. |
| L-Arginine | Potential source of the guanidinium group in the aminoimidazole moiety. |
| Glycine/Serine | Possible precursors for the pyrazinone core. |
| S-adenosyl methionine (SAM) | Likely methyl donor for any methylation steps. |
| Halogenating Enzymes | Responsible for the bromination of the indole rings. |
The biosynthesis is likely to involve a series of enzymatic transformations including:
-
Halogenation: Bromination of the C-6 position of the indole rings of tryptophan.
-
Oxidative Cross-linking: Dimerization of two modified tryptophan units.
-
Cyclization: Formation of the central pyrazinone ring.
-
Guanidinylation: Addition of the aminoimidazole moiety, possibly derived from arginine.
Below is a conceptual diagram illustrating a plausible, high-level biosynthetic pathway for this compound.
Caption: A hypothetical biosynthetic pathway for this compound.
Experimental Protocols for Pathway Elucidation
To validate the proposed pathway and fully characterize the biosynthesis of this compound, a series of targeted experiments are necessary.
Precursor Feeding Studies
Objective: To identify the primary metabolic building blocks of this compound.
Methodology:
-
Culture of Spongosorites sp. tissue or associated microorganisms in a suitable medium.
-
Supplement the medium with isotopically labeled potential precursors (e.g., ¹³C- or ¹⁵N-labeled L-tryptophan, L-arginine).
-
After a defined incubation period, extract the this compound from the culture.
-
Analyze the purified this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic labels.
Genome Mining and Gene Cluster Identification
Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.
Methodology:
-
Extract high-quality genomic DNA from Spongosorites sp. and its associated microbial symbionts.
-
Perform whole-genome sequencing using a combination of long-read and short-read technologies.
-
Assemble and annotate the genome(s).
-
Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to search for putative BGCs encoding pathways for non-ribosomal peptide synthesis (NRPS), polyketide synthesis (PKS), and other relevant enzyme families (e.g., halogenases, oxidoreductases).
-
Compare the identified BGCs with known pathways for similar bis-indole alkaloids.
Heterologous Expression and In Vitro Reconstitution
Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.
Methodology:
-
Clone the candidate genes from the identified BGC into suitable expression vectors.
-
Express the recombinant proteins in a heterologous host (e.g., E. coli, Streptomyces coelicolor).
-
Purify the recombinant enzymes.
-
Conduct in vitro enzymatic assays with the proposed substrates to confirm their catalytic activity and elucidate the reaction mechanism.
-
Attempt to reconstitute segments of the biosynthetic pathway or the entire pathway in vitro by combining the purified enzymes and substrates.
The following workflow illustrates the key steps for elucidating the biosynthetic pathway.
Caption: A workflow for the elucidation of the this compound biosynthetic pathway.
Future Outlook and Significance
The elucidation of the this compound biosynthetic pathway holds immense potential for several key areas. Understanding the enzymatic machinery will enable the development of biocatalytic and synthetic biology approaches for the sustainable production of this compound and novel analogs. This could overcome the supply limitations associated with harvesting marine sponges. Furthermore, the discovery of novel enzymes, particularly halogenases and oxidative enzymes from this pathway, could provide valuable tools for broader applications in biotechnology and synthetic chemistry. The journey to uncover the secrets of this compound's biosynthesis is a challenging but rewarding endeavor that promises to advance our understanding of natural product biosynthesis and facilitate the development of next-generation therapeutics.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The first total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound via direct C-H couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
Spectroscopic Blueprint of Dragmacidin D: A Technical Guide to its NMR and MS Data
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Dragmacidin D, a bioactive bis-indole alkaloid isolated from marine sponges. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the detailed structural elucidation and analytical methodologies for this class of compounds. The guide presents a compilation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow for spectroscopic analysis.
This compound has garnered significant attention for its potent inhibitory activity against serine- threonine protein phosphatases, making it a valuable lead compound in the investigation of treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2] The complex heterocyclic structure of this compound, featuring two indole moieties linked by a pyrazinone core and an aminoimidazole unit, has been a subject of numerous synthetic efforts, with its structure being definitively confirmed through extensive spectroscopic analysis.[1][2]
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the High-Resolution Mass Spectrometry (HR-MS) data for this compound. The data is a compilation from the total synthesis work of Stoltz and coworkers and is consistent with the data reported for the natural product.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 11.58 | br s | |
| H-4 | 7.45 | d | 8.0 |
| H-5 | 7.12 | t | 7.5 |
| H-6 | 7.21 | t | 7.5 |
| H-7 | 8.25 | d | 8.0 |
| H-1' | 11.85 | br s | |
| H-2' | 8.15 | s | |
| H-4' | 7.55 | d | 8.5 |
| H-5' | 7.18 | t | 7.5 |
| H-6' | 7.28 | t | 7.5 |
| H-7' | 7.68 | d | 8.0 |
| H-10 | 8.32 | s | |
| H-4'' | 6.85 | s | |
| NH | 10.55 | br s | |
| NH₂ | 7.50 | br s |
Solvent: DMSO-d₆. Data referenced from the supporting information of the total synthesis by Stoltz et al.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | 125.1 |
| C-3 | 108.9 |
| C-3a | 128.5 |
| C-4 | 120.0 |
| C-5 | 121.8 |
| C-6 | 124.5 |
| C-7 | 112.1 |
| C-7a | 136.8 |
| C-2' | 127.8 |
| C-3' | 114.2 |
| C-3a' | 129.1 |
| C-4' | 120.5 |
| C-5' | 122.3 |
| C-6' | 125.0 |
| C-7' | 112.5 |
| C-7a' | 137.2 |
| C-9 | 145.8 |
| C-10 | 118.2 |
| C-12 | 154.5 |
| C-13 | 130.5 |
| C-2'' | 148.2 |
| C-4'' | 110.1 |
| C-5'' | 121.5 |
Solvent: DMSO-d₆. Data referenced from the supporting information of the total synthesis by Stoltz et al.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| ESI | 542.1529 | 542.1523 | [C₂₆H₁₉BrN₈O+H]⁺ |
Data corresponds to the protonated molecule [M+H]⁺.[3]
Experimental Protocols
The following protocols are synthesized from methodologies reported in the total synthesis and characterization of this compound and are representative of standard practices for the analysis of complex marine natural products.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Varian Mercury 300 (at 300 MHz for ¹H and 75 MHz for ¹³C) or a Varian Inova 500 (at 500 MHz for ¹H and 125 MHz for ¹³C).[4]
-
¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
2D NMR Experiments: To aid in the complete structural assignment, a suite of 2D NMR experiments is performed. These include:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: HR-MS analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[5]
-
ESI-MS Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an ultra-high-performance liquid chromatography (UPLC) system.[2][6] The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition of the molecule with high confidence. This is a critical step in the initial characterization of a new natural product and for confirming the identity of a synthesized compound.[7]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a marine natural product like this compound, from initial isolation to final structure confirmation.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
- 1. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology | Labcompare.com [labcompare.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Accessing the Hidden Majority of Marine Natural Products Through Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Biological Activity of Dragmacidin D
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro biological activities of Dragmacidin D, a bis-indole alkaloid isolated from marine sponges.[1] It serves as a technical resource, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development efforts.
Quantitative Biological Activity Data
The diverse biological activities of this compound have been quantified across various in vitro models. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.
Anticancer and Cytotoxic Activity
This compound exhibits potent and selective cytotoxic activity against triple-negative breast cancer (TNBC) cells grown in 3D spheroid cultures, a model considered more predictive of clinical efficacy.[1][2] Notably, this effect is significantly diminished in traditional 2D monolayer cultures, highlighting the compound's selectivity for cells in a more physiologically relevant microenvironment.[1][2][3][4]
| Cell Line | Assay Type | Culture Condition | Incubation Time | IC50 Value | Reference(s) |
| MDA-MB-231 | Caspase 3/7 Cleavage | 3D Spheroid | 24 h | 8 ± 1 µM | [1][2][3] |
| MDA-MB-468 | Caspase 3/7 Cleavage | 3D Spheroid | 24 h | 16 ± 0.6 µM | [1][2][3] |
| MDA-MB-231 | MTT Assay | 2D Monolayer | 72 h | >75 µM | [1][3][4] |
| MDA-MB-468 | MTT Assay | 2D Monolayer | 72 h | >75 µM | [1][3][4] |
| P388 (Murine Leukemia) | Cytotoxicity | 2D Monolayer | 72 h | 2.6 µM (1.4 µg/mL) | [1] |
| A549 (Human Lung) | Cytotoxicity | 2D Monolayer | 72 h | 8.3 µM (4.4 µg/mL) | [1] |
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes, particularly serine/threonine protein phosphatases, which are implicated in various diseases, including neurodegenerative disorders.[5][6]
| Target Enzyme | Inhibitory Concentration (IC50) | Notes | Reference(s) |
| Protein Phosphatase 1 (PP1) | 21.0 nM | Potent inhibition noted. | [5] |
| Protein Phosphatase 2A (PP2A) | 3.0 µM | Moderate inhibition. | [5] |
| Serine/Threonine Protein Phosphatases | High µM to mM range | Described as having modest potency. | [1] |
| Neuronal Nitric Oxide Synthase (bNOS) | ~20 µM | [1] |
Antimicrobial and Antiviral Activity
The compound demonstrates a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] Its antiviral properties have also been reported, particularly against the Feline Leukemia Virus (FeLV).[1]
| Organism/Virus | Assay Type | Activity Metric | Concentration | Reference(s) |
| Escherichia coli | Antimicrobial | MIC | 29 µM (15.6 µg/mL) | [1] |
| Bacillus subtilis | Antimicrobial | MIC | 6 µM (3.1 µg/mL) | [1] |
| Pseudomonas aeruginosa | Antimicrobial | MIC | 117 µM (62.5 µg/mL) | [1] |
| Candida albicans | Antifungal | MIC | 29 µM (15.6 µg/mL) | [1] |
| Cryptococcus neoformans | Antifungal | MIC | 7 µM (3.9 µg/mL) | [1] |
| Feline Leukemia Virus (FeLV) | Antiviral (ELISA) | MIC | 11.7 µM (6.25 µg/mL) | [1] |
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory potential of this compound.
| Model | Dosage | Effect | Reference(s) |
| Mouse Ear Edema | 50 µ g/ear | 89.6% reduction in inflammation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key in vitro assays used to characterize this compound.
TNBC 3D Spheroid Viability and Apoptosis Assay
This assay assesses the ability of this compound to induce apoptosis in a 3D cancer model.
-
Cell Plating: MDA-MB-231 or MDA-MB-468 cells are plated in appropriate spheroid-forming microplates.
-
Spheroid Formation: Cells are incubated overnight to allow for the formation of compact spheroids.[4]
-
Compound Treatment: Spheroids are treated with a serial dilution of this compound (e.g., 0.15 to 40 µg/mL) or vehicle control (methanol) and incubated for 24 hours.[1]
-
Staining and Imaging: After incubation, spheroids are stained with agents that measure apoptosis (e.g., caspase 3/7 cleavage dye) and viability.[4] Imaging is performed using a high-content imager.[4]
-
Data Analysis: Multi-wavelength cell scoring is used to quantify the level of apoptosis induction relative to controls. IC50 values are calculated from the dose-response curve.[4]
Caption: Workflow for TNBC 3D Spheroid Apoptosis Assay.
2D Monolayer Cytotoxicity (MTT) Assay
This standard assay is used as a counter-screen to assess general cytotoxicity and selectivity.
-
Cell Plating: MDA-MB-231 or MDA-MB-468 cells are seeded in standard flat-bottom microplates and grown to a specified confluency as a monolayer.
-
Compound Treatment: Cells are treated with the same serial dilutions of this compound as in the 3D assay and incubated for an extended period, typically 72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization & Readout: The formazan crystals are solubilized, and the absorbance is measured on a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Caption: Screening logic prioritizing 3D-selective compounds.
Reverse-Phase Protein Array (RPPA)
RPPA is utilized to gain insight into the signaling changes induced by this compound.[1]
-
Sample Preparation: MDA-MB-231 spheroids are treated with this compound (at its 1X IC50 concentration) or a vehicle control for 24 hours.[1]
-
Protein Extraction: Total protein is extracted from the treated spheroids from multiple independent experiments.
-
Array Analysis: Protein lysates are sent to a specialized core facility. The lysates are printed onto nitrocellulose-coated slides and probed with a large panel of validated primary antibodies (>450) against key proteins in cancer signaling pathways.[1]
-
Signal Detection & Quantification: Signals are generated and quantified to determine the relative abundance of each target protein.
-
Data Analysis: Differential protein expression between this compound-treated and control samples is analyzed to identify affected pathways and hypothesize a mechanism of action.[2]
Signaling Pathways and Hypothesized Mechanism of Action
Analysis of differential protein expression following treatment with this compound has led to several hypotheses regarding its mechanism of action. The compound causes a significant decrease in histones and affects molecules involved in inflammation and proliferation.[1][2] Its activity is believed to involve multiple signaling pathways, including PI3K/Akt, and Wnt.[2] The primary hypothesized mechanisms leading to apoptosis in TNBC spheroids are the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][3]
Caption: Hypothesized mechanism of action for this compound.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Chem-Station Int. Ed. [en.chem-station.com]
Initial Cytotoxicity Studies of Dragmacidin D on Cancer Cell Lines: A Technical Guide
This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity studies of Dragmacidin D, a marine alkaloid isolated from sponges of the Dragmacidon species. The document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this natural product. It details the cytotoxic effects of this compound on various cancer cell lines, outlines the experimental protocols used for these assessments, and visualizes key experimental workflows and biological pathways.
Introduction to this compound
This compound is a bis-indole alkaloid that has garnered attention for its diverse biological activities, including the inhibition of serine-threonine protein phosphatases and neural nitric oxide synthase.[1][2][3][4] Early research has established its cytotoxic potential against several cancer cell lines, revealing intriguing selectivity and mechanisms of action that warrant further investigation for its development as a potential therapeutic agent.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a panel of cancer cell lines using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these initial studies are summarized in the table below. A notable finding is the differential activity of this compound in traditional 2D monolayer cultures versus 3D spheroid models, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2][5]
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value | Source |
| P388 | Murine Leukemia | Not Specified | 72 hours | 2.6 µM (1.4 µg/mL) | [1][2] |
| A549 | Human Lung Adenocarcinoma | Not Specified | 72 hours | 8.3 µM (4.4 µg/mL) | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Spheroid (Caspase 3/7 Cleavage) | 24 hours | 8 ± 1 µM | [1][2][5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Spheroid (Caspase 3/7 Cleavage) | 24 hours | 16 ± 0.6 µM | [1][2][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT (2D Monolayer) | 72 hours | >75 µM | [1][2][5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT (2D Monolayer) | 72 hours | >75 µM | [1][2][5] |
The data indicates that this compound is significantly more potent in inducing apoptosis in TNBC cells grown as 3D spheroids compared to its effect on the same cells in 2D cultures.[1][2][5] This suggests that the compound may target pathways that are more critical in the more physiologically relevant 3D tumor microenvironment.
Experimental Protocols
The following sections detail the methodologies for key cytotoxicity assays relevant to the study of this compound and similar compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).[10][11] Replace the medium in the wells with the medium containing the test compound and incubate for the desired period (e.g., 72 hours).[1][2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][9][10][12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9][10][12]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells after subtracting the background absorbance from wells with medium only. The IC50 value is determined from a dose-response curve.[11]
This assay is particularly relevant for this compound, which shows preferential activity in 3D models. It quantifies apoptosis by measuring the activity of executioner caspases 3 and 7.
Protocol:
-
Spheroid Formation: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in a non-adherent, U-bottom 96-well plate and allow them to aggregate and form spheroids overnight in a CO2 incubator.[1][2]
-
Compound Treatment: Treat the spheroids with serial dilutions of this compound for a specified period (e.g., 24 hours).[1][2]
-
Staining: At the end of the treatment, add reagents for staining, including a substrate for activated caspase-3/7 (which fluoresces upon cleavage), Hoechst 33342 to stain all cell nuclei, and a viability dye like 7-amino-actinomycin D (7-AAD) to identify dead cells.[2] Incubate for an appropriate time (e.g., 3 hours).[1][2]
-
Imaging and Analysis: Fix the spheroids and capture images using a high-content imager.[1][2] Analyze the images using multiwavelength cell scoring software to quantify the intensity of the caspase-3/7 signal, total cell number (from Hoechst), and dead cells (from 7-AAD).[2]
-
IC50 Determination: Normalize the caspase cleavage data to the solvent control. The IC50 value is determined by plotting the normalized percentage of apoptosis against the log of the compound concentration and fitting the data to a nonlinear regression curve.[1][13]
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11] The bright pink SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][14]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the test compound as described for the MTT assay.
-
Cell Fixation: After treatment, fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to the medium and incubating for 1 hour at 4°C.[14][15][16]
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[14][15] Allow the plates to air-dry completely.[15][17]
-
SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15][16]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15][16]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes and read the absorbance at approximately 510 nm.[11][16]
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the general workflow for cytotoxicity testing and the proposed apoptotic pathway for this compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed apoptotic pathway induced by this compound in TNBC spheroids.
Mechanism of Action
Studies on triple-negative breast cancer spheroids indicate that this compound's cytotoxic effect is mediated through the induction of apoptosis, as evidenced by the cleavage of caspases 3 and 7.[1][2][5] While the precise upstream mechanism is still under investigation, analysis of differential protein expression following treatment has led to several hypotheses.[1][5] Potential mechanisms of action include the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][3][5] Furthermore, treatment with this compound was observed to cause a significant decrease in histone levels.[1][3][5] Interestingly, this compound also demonstrated a synergistic effect in inducing apoptosis when combined with paclitaxel, a standard chemotherapeutic agent for TNBC.[1][2][5]
Conclusion and Future Directions
The initial cytotoxicity studies of this compound reveal it to be a promising marine natural product with potent anticancer activity, particularly against triple-negative breast cancer cells in 3D spheroid models. Its unique selectivity for 3D versus 2D cultures suggests a mechanism of action that may be highly relevant in a tumor-like context and different from many traditional cytotoxic agents.
Future research should focus on:
-
Elucidating the definitive molecular target(s) of this compound.
-
Validating the hypothesized mechanisms of action, such as protein synthesis or ribonucleotide reductase inhibition.
-
Expanding cytotoxicity screening to a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles.
-
Conducting preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models.
This guide summarizes the foundational cytotoxic data and methodologies related to this compound, providing a solid basis for further research into its potential as a novel anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 5. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 5.6. IC50 Determination [bio-protocol.org]
- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
Dragmacidin D: A Marine-Derived Bis-indole Alkaloid with Antiviral Potential Against Emerging Viral Threats
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of novel antiviral agents with broad-spectrum activity is a critical priority for pandemic preparedness. Marine natural products represent a rich and largely untapped source of chemical diversity with therapeutic potential. Among these, the bis-indole alkaloid Dragmacidin D, isolated from marine sponges of the genus Spongosorites, has garnered attention for its diverse biological activities. While extensively studied for its anticancer properties, emerging evidence suggests that this compound and related compounds may also possess significant antiviral capabilities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral potential of this compound, with a focus on its activity against emerging viruses. It includes a summary of available quantitative data, detailed hypothetical experimental protocols for antiviral assessment, and visualizations of potential mechanisms of action and experimental workflows.
Introduction
The global population is increasingly vulnerable to outbreaks of novel viral diseases. The rapid evolution and transmission of viruses, exemplified by recent pandemics, underscore the urgent need for a robust pipeline of antiviral therapeutics.[1] A promising strategy in antiviral drug discovery is the exploration of natural products, which have historically been a significant source of novel therapeutic agents. The marine environment, in particular, offers a vast reservoir of unique chemical scaffolds with potent biological activities.[2]
This compound is a bis-indole alkaloid originally isolated from a deep-water marine sponge.[3] Structurally, it belongs to a class of compounds known for a wide range of pharmacological properties, including cytotoxicity against cancer cells, as well as antibacterial, antifungal, and antiviral activities.[3][4] While the anticancer effects of this compound are well-documented, its potential as an antiviral agent remains a comparatively underexplored area of research. This guide aims to consolidate the existing, albeit limited, data on the antiviral activity of this compound and related compounds, and to provide a technical framework for future research and development in this area.
Quantitative Antiviral Activity Data
To date, specific antiviral data for this compound is sparse in the published literature. However, a significant finding has been reported regarding its activity against Human Immunodeficiency Virus (HIV). Furthermore, a closely related compound, Dragmacidin F, has demonstrated activity against both HIV-1 and Herpes Simplex Virus-1 (HSV-1). This information, while preliminary, suggests a promising avenue for further investigation into the antiviral spectrum of the dragmacidin family of alkaloids.
The available quantitative data for the antiviral activity of this compound and its analogue Dragmacidin F are summarized in the table below.
| Compound | Virus | Assay Type | Metric | Value | Cell Line | Reference |
| This compound | HIV | Syncytia Formation | EC50 | 0.91 µM | Cultured cells | [5] |
| Dragmacidin F | HIV-1 | In vitro antiviral assay | EC50 | 0.9 µM | - | [2] |
| Dragmacidin F | HSV-1 | In vitro antiviral assay | EC50 | 96 µM | - | [2] |
Table 1: Summary of Reported In Vitro Antiviral Activity of this compound and F
It is noteworthy that this compound was reported to exhibit no cytotoxicity in the cell cultures used for the anti-HIV assessment.[5]
Experimental Protocols
Detailed experimental protocols for the specific antiviral assays performed on this compound and F are not extensively described in the available literature. However, based on standard virological techniques, it is possible to outline plausible methodologies for assessing the antiviral activity of these compounds against RNA and DNA viruses.
In Vitro Anti-HIV-1 Assay (Hypothetical Protocol)
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of a compound against HIV-1 replication, likely similar to the methods used to evaluate this compound and F.
3.1.1. Materials
-
Cells: Human T-lymphoid MT-4 cells or peripheral blood mononuclear cells (PBMCs).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., LAI, NL4-3).
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), L-glutamine, antibiotics, reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).
-
Equipment: 96-well cell culture plates, CO2 incubator, microplate reader.
3.1.2. Procedure
-
Cell Preparation: Culture MT-4 cells or PBMCs in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics. Seed the cells into 96-well plates at an appropriate density.
-
Compound Dilution: Prepare a series of dilutions of this compound in the culture medium.
-
Infection: Infect the cells with a known multiplicity of infection (MOI) of HIV-1.
-
Treatment: Immediately after infection, add the different concentrations of this compound to the wells. Include appropriate controls (virus-only and cells-only).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.
-
Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication. This can be achieved by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA kit, or by assessing the reverse transcriptase activity.
-
Data Analysis: Determine the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control. The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-HSV-1 Plaque Reduction Assay (Hypothetical Protocol)
This protocol outlines a plaque reduction assay to determine the EC50 of a compound against HSV-1, a likely method for the data reported for Dragmacidin F.
3.2.1. Materials
-
Cells: Vero cells (a cell line susceptible to HSV-1).
-
Virus: HSV-1 strain (e.g., KOS or a clinical isolate).
-
Compound: this compound, dissolved in a suitable solvent.
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), FBS, overlay medium (e.g., medium containing carboxymethyl cellulose or methylcellulose), crystal violet staining solution.
-
Equipment: 24-well cell culture plates, CO2 incubator.
3.2.2. Procedure
-
Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a dilution of HSV-1 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Potential Mechanism of Action
The precise molecular mechanism by which this compound exerts its antiviral effects is currently unknown. However, based on the known mechanisms of other antiviral alkaloids and compounds targeting HIV, a number of plausible hypotheses can be formulated. Alkaloids have been shown to interfere with various stages of the viral life cycle, including viral entry, replication of the viral genome, and the synthesis and processing of viral proteins.[5][6]
Given that this compound was shown to inhibit syncytia formation in HIV-infected cell cultures, it is plausible that it may interfere with the viral entry process.[5] HIV entry is a multi-step process that involves the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), followed by a conformational change in the gp41 transmembrane glycoprotein that mediates the fusion of the viral and cellular membranes.
The following diagram illustrates a hypothetical signaling pathway for the inhibition of HIV-1 entry by this compound.
Figure 1: Hypothetical mechanism of HIV-1 entry inhibition by this compound.
Experimental and Developmental Workflow
The investigation of a novel compound like this compound as a potential antiviral agent follows a structured workflow, from initial screening to preclinical development. The following diagram outlines a general workflow for the identification and characterization of antiviral compounds.
Figure 2: General workflow for antiviral drug discovery and development.
Conclusion and Future Directions
This compound, a bis-indole alkaloid from marine sponges, presents a promising, yet under-investigated, scaffold for the development of novel antiviral agents. The preliminary data indicating its potent anti-HIV activity, along with the broader antiviral potential of the dragmacidin family, warrants a more systematic and comprehensive evaluation.
Future research should prioritize the following:
-
Broad-Spectrum Antiviral Screening: A comprehensive screening of this compound against a diverse panel of emerging and clinically relevant viruses, including RNA viruses such as influenza viruses, coronaviruses (including SARS-CoV-2), and flaviviruses (e.g., Dengue, Zika), as well as other DNA viruses.
-
Mechanism of Action Elucidation: In-depth studies to determine the precise molecular target(s) and mechanism(s) of action of this compound's antiviral activity. This should include investigations into its effects on viral entry, replication, and egress.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to identify the key structural features required for antiviral activity and to optimize potency and selectivity.
-
In Vivo Efficacy and Safety: Following promising in vitro results, the evaluation of this compound in relevant animal models of viral infection is essential to assess its in vivo efficacy, pharmacokinetic properties, and safety profile.
References
- 1. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines [mdpi.com]
- 2. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Dragmacidin D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin D, a complex bis-indole alkaloid isolated from marine sponges, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of effects including antitumor, antiviral, and enzyme-inhibitory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the putative molecular targets of this compound, with a focus on its anticancer mechanisms. The information is presented to aid researchers and drug development professionals in furthering the investigation and potential clinical application of this marine natural product.
Putative Molecular Targets and Mechanisms of Action
The mechanism of action of this compound is multifaceted, with several putative molecular targets identified through various studies. The most prominent hypotheses center on its ability to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC), through the inhibition of fundamental cellular processes and modulation of key signaling pathways.
Inhibition of Protein Synthesis and Ribonucleotide Reductase
Recent studies utilizing reverse-phase protein arrays (RPPA) have provided significant insights into the molecular perturbations induced by this compound in cancer cells.[1] This high-throughput antibody-based technique allows for the quantification of hundreds of proteins and their post-translational modifications, offering a broad view of the cellular response to a given compound.
Serine/Threonine Protein Phosphatase Inhibition
An earlier report identified this compound as a potent inhibitor of serine/threonine protein phosphatases , specifically targeting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) . These enzymes are crucial regulators of a vast array of cellular processes, and their inhibition can lead to a variety of cellular outcomes, including apoptosis. While this was one of the initial activities described for this compound, the potency was later described as modest, being in the high micromolar-to-millimolar range.
Antiviral Activity
This compound has also been reported to possess antiviral properties, notably inhibiting the replication of the feline leukemia virus (FeLV) .[2] The precise mechanism of this antiviral action has not been fully elucidated and requires further investigation.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in various cancer cell lines and against specific molecular targets. The following tables summarize the available quantitative data.
| Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |
| MDA-MB-231 (TNBC) | Spheroid (Caspase 3/7) | IC50 | 8 ± 1 µM | 24 h | [2] |
| MDA-MB-468 (TNBC) | Spheroid (Caspase 3/7) | IC50 | 16 ± 0.6 µM | 24 h | [2] |
| MDA-MB-231 & 468 (TNBC) | 2D MTT | IC50 | >75 µM | 72 h | [2] |
| P388 (Murine Leukemia) | Cytotoxicity | IC50 | 1.4 µg/mL (2.6 µM) | 72 h | [2] |
| A549 (Human Lung) | Cytotoxicity | IC50 | 4.4 µg/mL (8.3 µM) | 72 h | [2] |
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Virus | Assay Type | Parameter | Value | Reference |
| Feline Leukemia Virus (FeLV) | ELISA | Minimum Inhibitory Conc. | 6.25 µg/mL (11.7 µM) | [2] |
Table 2: Antiviral Activity of this compound
Signaling Pathways and Cellular Effects
This compound exerts its biological effects through the modulation of several critical signaling pathways and by inducing significant changes in cellular components.
Impact on Signaling Pathways
Based on protein array data, this compound is believed to influence a network of interconnected signaling pathways crucial for cancer cell survival and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
-
Wnt Signaling Pathway: Involved in cell fate determination, proliferation, and migration.
-
NF-κB Signaling Pathway: A key player in inflammation, immunity, and cell survival.
-
AhR Signaling Pathway: Mediates responses to environmental toxins and is implicated in cancer.
The interplay between this compound and these pathways likely contributes to its potent pro-apoptotic effects.
Reduction in Histone Levels
A notable and profound effect of this compound treatment observed in TNBC spheroids is a significant decrease in the expression of histones .[2] The mechanism behind this reduction is not yet fully understood but could be linked to the hypothesized inhibition of protein synthesis or other upstream regulatory events. The depletion of these fundamental chromatin components would have drastic consequences for DNA packaging, gene expression, and overall cell viability.
Mandatory Visualizations
Hypothesized Mechanism of Action of this compound
References
Methodological & Application
Total Synthesis of Dragmacidin D and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dragmacidin D, a complex bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered significant attention from the scientific community due to its potent and diverse biological activities. These include cytotoxicity against various cancer cell lines, antiviral activity, and inhibition of serine/threonine protein phosphatases. This document provides a comprehensive overview of the total synthesis of this compound and its analogues, detailing key experimental protocols and summarizing relevant biological data to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug discovery.
Introduction
This compound possesses a unique and challenging molecular architecture, featuring a central pyrazinone core flanked by two indole moieties, one of which is further substituted with a polar aminoimidazole side chain. The complexity and promising biological profile of this compound have made it a compelling target for total synthesis. Several research groups have successfully completed its synthesis, employing distinct strategies that offer valuable insights into the construction of such intricate natural products. This document will focus on two prominent approaches: the initial total synthesis by Stoltz and a more recent strategy utilizing direct C-H bond functionalization by Itami and Yamaguchi.
Synthetic Strategies and Key Reactions
The total synthesis of this compound has been approached through various innovative strategies. Two of the most notable are the convergent approach by Stoltz and coworkers, which was the first to be reported, and a more recent, step-economical synthesis by Itami, Yamaguchi, and coworkers that leverages direct C-H functionalization.[1][2]
The Stoltz Synthesis: A Convergent Approach
The first total synthesis of (±)-Dragmacidin D was achieved by the Stoltz group and relied on a convergent strategy involving the preparation of three key fragments.[3][4] A key feature of this synthesis is a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the core structure. The synthesis is notable for its meticulous control of reaction conditions to achieve the desired connectivity.[3]
Retrosynthetic Analysis (Stoltz Approach)
Caption: Retrosynthetic analysis of the Stoltz synthesis of this compound.
The Itami and Yamaguchi Synthesis: A C-H Functionalization Strategy
More recently, the groups of Itami and Yamaguchi developed a highly efficient total synthesis of this compound by employing a strategy centered around direct C-H bond functionalization.[1][5] This approach significantly reduces the number of synthetic steps required for pre-functionalization of the coupling partners, thereby improving the overall efficiency of the synthesis. Key steps include a Pd-catalyzed indole-pyrazine N-oxide C-H/C-H coupling and an acid-catalyzed indole-pyrazinone C-H/C-H coupling.[5]
Experimental Workflow (Itami/Yamaguchi Approach)
Caption: Simplified workflow of the Itami/Yamaguchi C-H functionalization approach.
Experimental Protocols
Detailed experimental protocols for key reactions in the total synthesis of this compound are provided below. These are adapted from the supporting information of the original publications and are intended for use by trained synthetic chemists.
Key Protocol 1: Suzuki Coupling for Core Assembly (Stoltz)
This protocol describes a representative Suzuki coupling reaction for the formation of the bis-indole pyrazinone core.
Materials:
-
Indole boronic ester derivative
-
Brominated indole-pyrazinone fragment
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Anhydrous, deoxygenated solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the brominated indole-pyrazinone fragment (1.0 eq) and the indole boronic ester derivative (1.2 eq).
-
Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and 2 M aqueous Na₂CO₃).
-
Deoxygenate the solution by bubbling argon through it for 20-30 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Key Protocol 2: Pd-Catalyzed Indole-Pyrazine N-oxide C-H/C-H Coupling (Itami/Yamaguchi)
This protocol details a key C-H functionalization step for the construction of the indolyl-pyrazine intermediate.
Materials:
-
Indole derivative
-
Pyrazine N-oxide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., Ag₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
Anhydrous solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the indole derivative (1.0 eq), pyrazine N-oxide (1.5 eq), Pd(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq) to a reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the indolyl-pyrazine product.
Quantitative Data Summary
The following tables summarize key quantitative data from the total syntheses of this compound and the biological activities of this compound and its analogues.
Table 1: Comparison of Total Synthesis Approaches for this compound
| Parameter | Stoltz Synthesis (Racemic) | Itami/Yamaguchi Synthesis (Racemic) |
| Longest Linear Sequence | ~17 steps | ~12 steps |
| Overall Yield | Not explicitly stated | Not explicitly stated |
| Key Bond Formations | Suzuki Cross-Coupling | Direct C-H Arylation |
| Key Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Starting Materials | Commercially available indoles and other simple precursors | Substituted indoles and pyrazine N-oxide |
Table 2: Biological Activity of this compound and Analogues
| Compound | Target/Assay | IC₅₀ / Activity | Reference |
| This compound | Protein Phosphatase 1 (PP1) | Inhibitor (potency varies in reports) | [1] |
| Protein Phosphatase 2A (PP2A) | Inhibitor (potency varies in reports) | [1] | |
| Triple-Negative Breast Cancer (TNBC) Spheroids (MDA-MB-231) | IC₅₀ = 8 ± 1 µM (induces apoptosis) | [6][7] | |
| Triple-Negative Breast Cancer (TNBC) Spheroids (MDA-MB-468) | IC₅₀ = 16 ± 0.6 µM (induces apoptosis) | [6][7] | |
| Dragmacidin I | HeLa cell line | IC₅₀ = 2.8 µM | [8] |
| A549 cell line | IC₅₀ = 3.5 µM | [8] | |
| Dragmacidin J | HeLa cell line | IC₅₀ = 4.2 µM | [8] |
| A549 cell line | IC₅₀ = 5.1 µM | [8] |
Mechanism of Action and Signaling Pathways
This compound and several of its analogues have been identified as inhibitors of serine/threonine protein phosphatases, particularly PP1 and PP2A.[1][8] These enzymes play crucial roles in regulating a multitude of cellular processes, and their inhibition can lead to hyperphosphorylation of their substrate proteins, ultimately triggering cellular responses such as cell cycle arrest and apoptosis.
In the context of cancer, the inhibition of PP1 and/or PP2A by this compound is believed to be a key driver of its pro-apoptotic effects.[8] For instance, in triple-negative breast cancer cells, treatment with this compound leads to the induction of apoptosis, as evidenced by the cleavage of caspase 3/7.[6][7]
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of PP1/PP2A.
Conclusion
The total synthesis of this compound and its analogues represents a significant achievement in natural product synthesis, showcasing the power of modern synthetic methodologies. The development of both convergent and C-H functionalization-based approaches provides versatile platforms for the generation of these complex molecules. The potent biological activities of this compound, particularly its ability to induce apoptosis in cancer cells through the inhibition of protein phosphatases, underscore its potential as a lead compound in drug discovery. The protocols and data presented herein are intended to facilitate further research into the synthesis, biological evaluation, and therapeutic development of this important class of marine natural products.
References
- 1. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 2. The first total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. On the Mechanism of Action of Dragmacidins I and J, Two New Representatives of a New Class of Protein Phosphatase 1 and 2A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of Dragmacidin D from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the extraction, purification, and characterization of Dragmacidin D, a bioactive bis-indole alkaloid, from its marine sponge sources. The methodology is compiled from established procedures for closely related Dragmacidin analogues and known data for this compound.
Introduction
This compound is a promising marine natural product originally isolated from deep-water sponges of the genus Spongosorites.[1] This bis-indole alkaloid has garnered significant attention due to its potent biological activities, including antimicrobial and anticancer properties.[1] Dragmacidins are also found in other sponge genera such as Halicortex, Dragmacidon, and Hexadella.[2] The complex structure of this compound, featuring two indole-pyrazinone moieties and an aminoimidazole unit, makes it a compelling target for drug discovery programs.[2] These notes offer a detailed guide for the efficient extraction and purification of this compound for further research and development.
Data Presentation
A summary of reported yields for Dragmacidin alkaloids from their natural sponge sources is presented in Table 1. This data is essential for estimating the expected recovery from a given biomass of the marine sponge.
Table 1: Reported Yields of Dragmacidin Alkaloids from Spongosorites sp.
| Compound | Sponge Source | Wet Weight of Sponge (g) | Yield of Pure Compound (g) | Yield (%) | Reference |
| This compound | Spongosorites sp. | 425 | 1.19 | 0.28 | [3] |
| Isobromotopsentin | Spongosorites sp. | 425 | 0.006 | 0.001 | [3] |
| Dragmacidin G | Spongosorites sp. | 255 | Not specified | Not specified | [4] |
Experimental Protocols
The following protocol is a comprehensive procedure for the extraction and purification of this compound from marine sponge biomass. This protocol is adapted from the successful isolation of the closely related analogue, Dragmacidin G, from Spongosorites sp.
Part 1: Extraction of Crude Bioactive Components
-
Sponge Preparation:
-
Immediately after collection, the sponge material should be frozen at -20°C and stored frozen until the extraction process begins.[5]
-
The frozen sponge material (e.g., 255 g wet weight) is exhaustively extracted with ethanol.[4] This is achieved by macerating the sponge tissue in a blender with ethanol, followed by filtration to separate the tissue. This process is repeated multiple times (e.g., five times with a total of 2.5 L of ethanol) to ensure complete extraction.[4]
-
-
Concentration of the Crude Extract:
Part 2: Solvent Partitioning for Preliminary Fractionation
-
Liquid-Liquid Partitioning:
-
The crude extract residue is partitioned between n-butanol and water to separate compounds based on their polarity.[4]
-
The concentrated extract is suspended in a mixture of n-butanol and water and transferred to a separatory funnel.
-
After vigorous shaking and allowing the layers to separate, the n-butanol and aqueous layers are collected.
-
This process is typically repeated to ensure efficient separation.
-
-
Concentration of Fractions:
-
The n-butanol and aqueous fractions are separately concentrated under reduced pressure to yield the respective partitions (e.g., 5.16 g of butanol partition and 11.85 g of aqueous partition from the initial crude extract).[4] this compound, being a moderately polar compound, is expected to be enriched in the n-butanol fraction.
-
Part 3: Chromatographic Purification of this compound
-
Reversed-Phase Vacuum Column Chromatography:
-
The n-butanol fraction is subjected to vacuum column chromatography on a C-18 reversed-phase stationary phase.
-
The column is eluted with a stepwise gradient of increasing organic solvent concentration, typically mixtures of acetonitrile and water.
-
Fractions are collected and monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from the initial column chromatography are further purified by reversed-phase HPLC.
-
A C-18 column is commonly used for the separation of bis-indole alkaloids.
-
A typical mobile phase consists of a gradient of acetonitrile and water, often with the addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution.[4] Dragmacidin G, a related compound, is noted to elute rapidly as a dark red band with the addition of 0.1% TFA to the mobile phase.[4]
-
The elution of this compound is monitored by UV detection at a suitable wavelength.
-
The fractions containing pure this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.
-
Part 4: Structural Characterization
-
Spectroscopic Analysis:
-
The structure and purity of the isolated this compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.[1]
-
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this protocol.
Figure 1: Overall workflow for the extraction and purification of this compound.
Figure 2: Detailed chromatographic purification workflow.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using Dragmacidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin D is a bis-indole alkaloid marine natural product originally isolated from the deep-water sponge of the genus Spongosorites.[1] It has demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] Notably, this compound selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids, highlighting its potential as a therapeutic agent.[2][3] Its mechanism of action is thought to involve the modulation of several key signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR, and it has been hypothesized to act as a protein synthesis or ribonucleotide reductase inhibitor.[2] this compound has also been reported as a modest inhibitor of serine-threonine protein phosphatases.[1][4]
These diverse activities make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns to identify novel therapeutic leads. This document provides detailed application notes and protocols for utilizing this compound in HTS assays targeting cancer, viral infections, and inflammation.
Data Presentation: Quantitative Biological Activities of this compound
The following table summarizes the reported quantitative data for the biological activities of this compound, providing a quick reference for assay development and data comparison.
| Activity Type | Assay Details | Cell Line / Organism | Parameter | Value | Reference |
| Anticancer | Spheroid multiparametric viability assay (Caspase 3/7 cleavage) | MDA-MB-231 (TNBC) | IC50 | 8 ± 1 µM (at 24h) | [2][3] |
| Anticancer | Spheroid multiparametric viability assay (Caspase 3/7 cleavage) | MDA-MB-468 (TNBC) | IC50 | 16 ± 0.6 µM (at 24h) | [2][3] |
| Anticancer | MTT assay (2D cell culture) | MDA-MB-231 & MDA-MB-468 (TNBC) | IC50 | >75 µM (at 72h) | [2][3] |
| Anticancer | Cytotoxicity assay | P388 (murine leukemia) | IC50 | 2.6 µM (at 72h) | [1] |
| Anticancer | Cytotoxicity assay | A549 (human lung adenocarcinoma) | IC50 | 8.3 µM (at 72h) | [1] |
| Antiviral | ELISA-based replication assay | Feline Leukemia Virus (FeLV) | MIC | 11.7 µM | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Escherichia coli | MIC | 29 µM | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Bacillus subtilis | MIC | 6 µM | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Pseudomonas aeruginosa | MIC | 117 µM | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Candida albicans | MIC | 29 µM | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Cryptococcus neoformans | MIC | 7 µM | [1] |
Experimental Protocols
High-Throughput Screening for Anticancer Activity in 3D Spheroid Models
This protocol is designed to screen for compounds that induce apoptosis in 3D cancer cell spheroids, leveraging the observed activity of this compound against TNBC spheroids.[2][3]
Objective: To identify compounds that induce apoptosis in 3D tumor spheroids.
Materials:
-
MDA-MB-231 or other suitable cancer cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 384-well plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
This compound (positive control)
-
Compound library
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for HTS of anticancer compounds in 3D spheroids.
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into ultra-low attachment 384-well plates at a density of 500-1000 cells/well in 50 µL of culture medium.
-
Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) and incubate at 37°C, 5% CO2 for 24-48 hours to allow for spheroid formation.
-
Compound Plating: Prepare a serial dilution of this compound (e.g., starting from 50 µM) to serve as a positive control. Dispense library compounds and controls into the assay plates. A final DMSO concentration should be kept below 0.5%.
-
Treatment: Add the compounds to the spheroids. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Apoptosis Detection: Equilibrate the plates to room temperature. Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Signal Readout: Incubate for 1 hour at room temperature, protected from light. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Calculate the percentage of apoptosis induction for each compound. Hits are identified as compounds that induce a significant increase in caspase activity.
High-Throughput Screening for Antiviral Activity
This protocol is adapted from general antiviral HTS methodologies and is suitable for screening this compound and other compounds against enveloped viruses, such as Feline Leukemia Virus (FeLV), where its activity has been reported.[1][5]
Objective: To identify compounds that inhibit viral replication using a cell-based cytopathic effect (CPE) inhibition assay.
Materials:
-
Host cell line permissive to the virus of interest (e.g., CrFK cells for FeLV)
-
Virus stock (e.g., FeLV)
-
Cell culture medium
-
384-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
This compound (positive control)
-
Compound library
Workflow Diagram:
Caption: Workflow for a cell-based antiviral HTS assay.
Procedure:
-
Cell Seeding: Seed the host cells into 384-well plates at an optimized density to form a confluent monolayer after 24 hours.
-
Compound Addition: Add the library compounds and this compound (as a positive control) to the cells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 72 hours.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2, or until significant CPE is observed in the "virus only" control wells.
-
Viability Measurement: Add CellTiter-Glo® reagent to all wells according to the manufacturer's protocol.
-
Signal Readout: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound relative to the "cells only" and "virus only" controls. Hits are compounds that show a significant protection of cells from virus-induced death.
High-Throughput Screening for Anti-Inflammatory Activity
This protocol is designed to screen for inhibitors of pro-inflammatory cytokine production, a key aspect of the inflammatory response where this compound is suggested to have activity through pathways like NF-κB.[2][6]
Objective: To identify compounds that inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or human THP-1 monocytes
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
384-well assay plates
-
Human or Murine TNF-α ELISA kit
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Compound library
Workflow Diagram:
Caption: HTS workflow for inhibitors of TNF-α production.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into 384-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of library compounds, this compound, or Dexamethasone (positive control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound. Hits are identified as compounds that significantly reduce TNF-α levels compared to the LPS-stimulated control.
Signaling Pathway Modulated by this compound
This compound is known to affect multiple signaling pathways that are crucial in cancer cell proliferation and inflammation.[2] The diagram below illustrates the hypothesized points of intervention for this compound.
Caption: Hypothesized signaling pathways modulated by this compound.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 5. A comparative high-throughput screening protocol to identify entry inhibitors of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Dragmacidin D in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin D, a marine alkaloid isolated from deep-water sponges, has emerged as a promising lead compound for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Its purported mechanism of action involves the inhibition of serine/threonine protein phosphatases, key regulators of numerous cellular processes implicated in neurodegeneration. These application notes provide a comprehensive framework for researchers to investigate the neuroprotective potential of this compound in relevant in vitro models. The following sections detail experimental protocols, data presentation guidelines, and visualizations of implicated signaling pathways and workflows.
Quantitative Data Summary
While specific data on the neuroprotective efficacy of this compound is still emerging, preliminary cytotoxicity data from non-neuronal cell lines provide a crucial starting point for determining appropriate concentration ranges for neuroprotection assays.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Citation |
| P388 (murine leukemia) | Cytotoxicity | Not Specified | 2.6 | [1] |
| A549 (human lung carcinoma) | Cytotoxicity | Not Specified | 8.3 | [1] |
| MDA-MB-231 (TNBC Spheroids) | Apoptosis (Caspase 3/7) | 24 hours | 8 ± 1 | [1][2] |
| MDA-MB-468 (TNBC Spheroids) | Apoptosis (Caspase 3/7) | 24 hours | 16 ± 0.6 | [1][2] |
| MDA-MB-231 (Monolayer) | MTT | 72 hours | > 75 | [1][2] |
| MDA-MB-468 (Monolayer) | MTT | 72 hours | > 75 | [1][2] |
Table 2: Efficacy of this compound in Neurodegenerative Disease Models (Hypothetical Data)
This table is a template for researchers to populate with experimental data. Currently, specific IC50 values for this compound in these neurodegenerative models are not available in the cited literature.
| Disease Model | Assay Type | Key Biomarker | IC50 / Effective Conc. (µM) |
| Alzheimer's Disease (AD) | Tau Hyperphosphorylation | p-Tau (Ser396/404) | - |
| Alzheimer's Disease (AD) | Amyloid-β Aggregation | Aβ42 Fibrillization | - |
| Parkinson's Disease (PD) | α-Synuclein Aggregation | α-Synuclein Fibrillization | - |
| General Neuroprotection | Oxidative Stress | Reactive Oxygen Species (ROS) | - |
| General Neuroprotection | Excitotoxicity | Neuronal Viability | - |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the neuroprotective effects of this compound in established in vitro models of neurodegenerative diseases.
Cell Culture and Differentiation of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture vessels
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in Poly-D-lysine coated vessels at a density of 1 x 10^5 cells/cm² in Growth Medium.
-
Initiation of Differentiation: After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
Maintenance: Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Maturation (Optional): For a more mature phenotype, on day 5, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 2-3 days.
-
Confirmation of Differentiation: Assess neuronal morphology (neurite outgrowth) and the expression of neuronal markers such as β-III-tubulin and MAP2 by immunofluorescence or Western blot.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells or primary cortical neurons
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ (final concentration 100-200 µM) or 6-OHDA (final concentration 50-100 µM) to the wells and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Inhibition of Tau Hyperphosphorylation Assay
This assay evaluates the effect of this compound on the activity of kinases, such as GSK-3β, that are responsible for the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.
Materials:
-
Recombinant human Tau protein
-
Recombinant active GSK-3β
-
This compound
-
ATP
-
Kinase buffer
-
Anti-phospho-Tau antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Western blot reagents and equipment
Protocol:
-
Kinase Reaction: In a microcentrifuge tube, combine kinase buffer, recombinant Tau protein (1 µg), and various concentrations of this compound.
-
Initiation: Add recombinant GSK-3β (10 ng) and ATP (100 µM) to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific phospho-Tau epitopes and total Tau.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification: Quantify the band intensities and calculate the ratio of phosphorylated Tau to total Tau. Determine the IC50 of this compound for the inhibition of Tau phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound in neuroprotection.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for evaluating this compound's neuroprotective effects.
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel neuroprotective therapies. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. The available cytotoxicity data in cancer cell lines suggest that concentrations in the low micromolar range (1-20 µM) are a reasonable starting point for neuroprotection studies.
Crucially, there is a significant need for further research to generate specific quantitative data on the effects of this compound in neurodegenerative disease models. Future studies should focus on:
-
Determining the IC50 values for the inhibition of Tau hyperphosphorylation, amyloid-beta aggregation, and alpha-synuclein aggregation.
-
Quantifying the neuroprotective effects of this compound against various neurotoxic insults in both cell lines and primary neuronal cultures.
-
Elucidating the specific signaling pathways modulated by this compound in neuronal cells to confirm its mechanism of action.
By systematically addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and pave the way for its potential translation into clinical applications for devastating neurodegenerative diseases.
References
Application Notes: Cell-Based Assays for Determining the IC50 of Dragmacidin D
Introduction
Dragmacidin D is a marine alkaloid isolated from deep-water sponges of the Dragmacidon species.[1] It has garnered significant attention from the scientific community due to its diverse biological activities, including the inhibition of serine-threonine protein phosphatases, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] More recently, this compound has demonstrated potent anti-cancer properties, notably inducing apoptosis in triple-negative breast cancer (TNBC) cells, particularly when grown in 3D spheroid cultures.[3][4]
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process by 50%.[5] Determining the IC50 value is a cornerstone of preclinical drug discovery, enabling the evaluation of a compound's efficacy and its comparison across different cell lines and conditions.[5] These application notes provide detailed protocols for two common cell-based assays, the MTT and CellTiter-Glo® assays, to determine the IC50 of this compound, along with a summary of its known cytotoxic activity and hypothesized mechanism of action.
Hypothesized Mechanism of Action
This compound's anti-cancer activity is multifaceted. It was initially identified as an inhibitor of serine-threonine protein phosphatases like PP1.[6] Recent studies on TNBC spheroids suggest its mechanism may also involve acting as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor.[3][4][7] This is supported by findings from reverse-phase protein arrays, which showed that treatment with this compound led to a significant decrease in histones.[3][4][7] This disruption of cellular processes ultimately leads to the induction of apoptosis.
Caption: Hypothesized signaling pathway for this compound's anti-cancer activity.
Summary of this compound IC50 Values
The cytotoxic effect of this compound varies significantly depending on the cell line and, notably, the culture conditions (2D monolayer vs. 3D spheroid).
| Cell Line | Cancer Type | Assay Type | Culture Condition | Incubation Time | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Caspase 3/7 Cleavage | 3D Spheroid | 24 hours | 8 ± 1 µM | [3][4][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Caspase 3/7 Cleavage | 3D Spheroid | 24 hours | 16 ± 0.6 µM | [3][4][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 2D Monolayer | 72 hours | >75 µM | [3][4][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 2D Monolayer | 72 hours | >75 µM | [3][4][7] |
| P388 | Murine Leukemia | Not Specified | 2D Monolayer | 72 hours | 2.6 µM (1.4 µg/mL) | [6][7] |
| A549 | Human Lung Adenocarcinoma | Not Specified | 2D Monolayer | 72 hours | 8.3 µM (4.4 µg/mL) | [6][7] |
Experimental Protocols
Protocol 1: MTT Assay for 2D Adherent Cell Cultures
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the concentration of which is directly proportional to the number of viable cells.[8]
Caption: Standard experimental workflow for the MTT cell viability assay.
Materials:
-
Selected adherent cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL (cell number may need optimization based on cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[8]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Drug Treatment (Day 2):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve final concentrations for treatment. A common starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only for background absorbance).[10]
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Return the plate to the incubator for 48-72 hours.[7]
-
-
MTT Addition (Day 4 or 5):
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure the formazan is completely dissolved.[9]
-
Measure the absorbance (OD) at a wavelength of 490-590 nm using a microplate reader.[9]
-
Protocol 2: CellTiter-Glo® Luminescent Assay for 3D Spheroid Cultures
The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which indicates the presence of metabolically active cells.[11][12] The "add-mix-measure" format is simple and well-suited for 3D cultures like spheroids.[13]
Caption: Experimental workflow for the CellTiter-Glo® 3D cell viability assay.
Materials:
-
Selected cancer cell line capable of forming spheroids
-
Complete culture medium
-
This compound
-
DMSO
-
96-well or 384-well opaque-walled, ultra-low attachment, U-bottom plates
-
CellTiter-Glo® 2.0 Reagent (or similar)[11]
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Spheroid Formation (Day 1):
-
Prepare a cell suspension in a complete culture medium.
-
Seed the appropriate number of cells (e.g., 1,000-10,000 cells/well, requires optimization) in 100 µL of medium into each well of an opaque-walled, U-bottom plate.
-
Incubate overnight to allow for spheroid formation.[3]
-
-
Drug Treatment (Day 2):
-
Prepare serial dilutions of this compound in a complete medium as described in the MTT protocol.
-
Carefully add 10-20 µL of the drug dilutions to the corresponding wells. Spheroids are delicate, so add liquid gently against the side of the well.
-
Return the plate to the incubator for the desired treatment period (e.g., 24 hours).[3]
-
-
Assay (Day 3):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
-
Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.
-
Data Analysis and IC50 Determination
The final step is to process the raw data (absorbance or luminescence) to calculate the IC50 value.
References
- 1. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Treating Cancer Cell Lines with Dragmacidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin D is a marine alkaloid isolated from sponges of the Dragmacidon species. It has demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. Of particular interest is its selective efficacy in inducing apoptosis in triple-negative breast cancer (TNBC) cells grown in 3D spheroid cultures, a model that more closely mimics in vivo tumor microenvironments, while showing significantly less cytotoxicity to the same cells grown in traditional 2D monolayers.[1] This unique characteristic, along with its synergistic effects with existing chemotherapeutic agents like paclitaxel, positions this compound as a promising candidate for further investigation in cancer therapy.[1][2]
These application notes provide a comprehensive overview of the protocols for treating cancer cell lines with this compound, including methodologies for assessing its effects on cell viability, apoptosis, cell cycle, and invasion. Additionally, potential signaling pathways affected by this compound are discussed and visualized.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Culture Condition | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Caspase 3/7 Cleavage | 3D Spheroid | 24 | 8 ± 1 | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Caspase 3/7 Cleavage | 3D Spheroid | 24 | 16 ± 0.6 | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 2D Monolayer | 72 | >75 | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 2D Monolayer | 72 | >75 | [1][2] |
| P388 | Murine Leukemia | Not Specified | Not Specified | 72 | 2.6 | [2] |
| A549 | Human Lung Adenocarcinoma | Not Specified | Not Specified | 72 | 8.3 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability Assessment in 3D Spheroid Culture
Objective: To determine the effect of this compound on the viability of cancer cells grown as 3D spheroids.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Plate reader capable of luminescence detection
Protocol:
-
Spheroid Formation:
-
Trypsinize and count the cells.
-
Seed the cells in ultra-low attachment 96-well plates at a density optimized for spheroid formation for the specific cell line (typically 1,000-5,000 cells/well).
-
Centrifuge the plates at low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution.
-
Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the cell viability (%) against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X PBS, cold
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine treatment) and a vehicle control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold 1X PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
1X PBS, cold
-
70% Ethanol, cold (-20°C)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them once with cold 1X PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Hypothesized signaling pathways affected by this compound.
Caption: General experimental workflow for evaluating this compound.
Discussion of Potential Signaling Pathways
This compound's mechanism of action is still under investigation, but preliminary studies suggest it may involve the inhibition of protein synthesis or ribonucleotide reductase.[1] Furthermore, its activity profile hints at the modulation of key cancer-related signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers. Natural compounds have been shown to exert their anticancer effects by inhibiting components of this pathway, leading to decreased proliferation and increased apoptosis.[4] The pro-apoptotic effect of this compound suggests a potential inhibitory role in the PI3K/Akt pathway.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation, often leading to the accumulation of β-catenin in the nucleus, is implicated in the development and progression of numerous cancers, including breast cancer.[5][6] Several natural products have been identified as inhibitors of this pathway, reducing cancer cell proliferation and survival. The effects of this compound on cell fate could be partially mediated through the Wnt/β-catenin pathway.
-
Histone Modification: Reverse-phase protein array studies have shown that treatment with this compound leads to a significant decrease in histone proteins.[1] Histones and their post-translational modifications play a critical role in regulating gene expression. Aberrant histone modification patterns are a hallmark of cancer, leading to the inappropriate silencing of tumor suppressor genes or activation of oncogenes.[7][8] The reduction in histone levels by this compound suggests a profound impact on the epigenetic landscape of cancer cells, which could contribute to its anticancer activity. Further studies are needed to identify the specific histones and their modifications that are affected.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin Signaling Contributes to Tumor Malignancy and Is Targetable in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Modifications and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation of Histone H3 in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Dragmacidin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin D is a marine alkaloid isolated from sponges of the Dragmacidon species, which has garnered interest for its diverse biological activities. While preclinical research has primarily focused on its in vitro effects, particularly in cancer cell models, data on its in vivo administration in mouse models is limited. This document provides a comprehensive overview of the currently available data and presents detailed, exemplary protocols for researchers planning in vivo studies with this compound. The provided methodologies are based on established practices for in vivo cancer and anti-inflammatory models and should be adapted based on specific experimental goals.
Preclinical Data Summary
In Vitro Cytotoxicity and Apoptosis Induction
This compound has shown selective pro-apoptotic activity in triple-negative breast cancer (TNBC) cells, particularly when grown in 3D spheroid cultures, which more closely mimic the tumor microenvironment. Notably, it displays significantly less cytotoxicity in traditional 2D cell culture monolayers.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Treatment Duration | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Spheroid (Caspase 3/7 Cleavage) | IC₅₀ | 8 ± 1 µM | 24 hours | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Spheroid (Caspase 3/7 Cleavage) | IC₅₀ | 16 ± 0.6 µM | 24 hours | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2D MTT Assay | IC₅₀ | >75 µM | 72 hours | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2D MTT Assay | IC₅₀ | >75 µM | 72 hours | [1][2] |
| P388 | Murine Leukemia | Cytotoxicity Assay | IC₅₀ | 2.6 µM (1.4 µg/mL) | 72 hours | [1] |
| A549 | Human Lung Adenocarcinoma | Cytotoxicity Assay | IC₅₀ | 8.3 µM (4.4 µg/mL) | 72 hours | [1] |
In Vivo Anti-Inflammatory Activity
A single in vivo study has been reported for this compound using a mouse ear edema model, indicating potential anti-inflammatory properties.
Table 2: In Vivo Anti-Inflammatory Effect of this compound
| Mouse Model | Inducing Agent | Administration Route | Dose | Effect | Citation |
| Mouse Ear Edema | Resiniferatoxin | Topical | 50 µ g/ear | 89.6% reduction in inflammation | [1] |
Experimental Protocols
Protocol: Mouse Ear Edema Assay for Anti-Inflammatory Activity
This protocol is an exemplary method based on standard procedures for assessing the topical anti-inflammatory activity of a compound like this compound.
Objective: To evaluate the ability of topically applied this compound to reduce acute inflammation in a mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., Acetone:DMSO 9:1)
-
Inflammatory agent (e.g., 12-O-tetradecanoylphorbol-13-acetate (TPA) or Croton Oil)
-
Positive control (e.g., Indomethacin)
-
Micropipettes
-
Anesthesia (e.g., Isoflurane)
-
Biopsy punch (e.g., 6 mm)
-
Analytical balance
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to experimental groups (n=5-8 per group):
-
Group 1: Naive (No treatment)
-
Group 2: Vehicle + Inflammatory Agent
-
Group 3: Positive Control (e.g., Indomethacin) + Inflammatory Agent
-
Group 4-n: this compound (various doses) + Inflammatory Agent
-
-
Drug Preparation: Prepare solutions of this compound and the positive control in the chosen vehicle at the desired concentrations.
-
Inflammation Induction:
-
Anesthetize a mouse.
-
Apply 20 µL of the inflammatory agent solution (e.g., TPA in acetone) to both the inner and outer surfaces of the right ear.
-
-
Treatment Administration:
-
Immediately after the inflammatory agent, apply 20 µL of the vehicle, positive control, or this compound solution to the same ear. The left ear remains untreated as an internal control.
-
-
Edema Assessment:
-
After a set time (e.g., 4-6 hours), euthanize the mice.
-
Using a biopsy punch, collect a standard-sized disc from both the treated (right) and untreated (left) ears.
-
Weigh each ear disc immediately on an analytical balance.
-
-
Data Analysis:
-
Calculate the edema (inflammation) as the difference in weight between the right and left ear punches for each mouse.
-
Calculate the percentage of inhibition for each treatment group using the formula: % Inhibition = [1 - (Edema_treated / Edema_vehicle)] * 100
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
-
Protocol: Triple-Negative Breast Cancer (TNBC) Xenograft Model
This is a general protocol for establishing and evaluating the efficacy of an experimental compound like this compound in a TNBC xenograft mouse model. This would be a logical next step following the promising in vitro spheroid data.
Objective: To determine the in vivo anti-tumor efficacy of this compound against a human TNBC cell line in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old, female)
-
TNBC cells (e.g., MDA-MB-231) cultured under sterile conditions
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle solution for injection (e.g., Saline with 5% DMSO and 10% Tween® 80)
-
Standard-of-care chemotherapy (e.g., Paclitaxel)
-
Sterile syringes and needles (27G)
-
Digital calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow. Monitor the health and body weight of the mice 3 times per week.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., i.p. injection, daily)
-
Group 2: Positive Control (e.g., Paclitaxel, i.p., twice weekly)
-
Group 3-n: this compound (various doses, e.g., i.p., daily)
-
-
-
Drug Administration: Administer the treatments according to the defined schedule for a set period (e.g., 21-28 days).
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Compare final tumor weights between groups.
-
Perform statistical analysis (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for final tumor weights).
-
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity. This is a critical first step before launching efficacy studies.
Materials:
-
Healthy mice of the strain to be used in efficacy studies (e.g., BALB/c or NOD/SCID)
-
This compound
-
Vehicle for administration
-
Syringes and needles appropriate for the chosen administration route (e.g., oral gavage, intraperitoneal)
Procedure:
-
Dose Selection: Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds. Plan for escalating dose cohorts.
-
Grouping: Assign a small number of mice (n=3-5) to each dose cohort, including a vehicle control group.
-
Administration: Administer this compound once daily (or as per the planned efficacy schedule) for 5-14 days.
-
Toxicity Monitoring:
-
Clinical Observations: Observe mice daily for signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Body Weight: Record the body weight of each mouse daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.
-
Mortality: Record any deaths.
-
-
Dose Escalation: If the initial dose is well-tolerated, escalate the dose in a new cohort of mice. Continue this process until signs of toxicity are observed.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of distress, or body weight loss exceeding the predefined limit (e.g., 20%).
Visualization of Workflows and Pathways
Experimental Workflow for a TNBC Xenograft Study
Hypothesized Signaling Pathway for this compound
Based on in vitro reverse-phase protein array data, this compound is hypothesized to act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor, leading to apoptosis.
Workflow for a Maximum Tolerated Dose (MTD) Study
References
Application Notes and Protocols: Enhancing the Bioavailability of Dragmacidin D Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dragmacidin D, a marine alkaloid isolated from deep-water sponges, has garnered significant attention for its potent biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2] However, the therapeutic development of this compound is hampered by challenges related to its bioavailability. This document outlines strategies and detailed protocols for the development of this compound derivatives with improved pharmacokinetic profiles, focusing on enhancing their oral absorption and systemic exposure. The application notes provided here describe the rationale behind structural modifications and formulation strategies, while the detailed protocols offer step-by-step guidance for the synthesis, in vitro screening, and in vivo evaluation of novel this compound analogs.
Introduction to this compound
This compound is a complex bis-indole alkaloid characterized by a central pyrazinone core.[1] Its unique structure contributes to its diverse biological activities. Studies have shown that this compound can induce apoptosis in triple-negative breast cancer spheroids and inhibit serine/threonine protein phosphatases.[2] The hypothesized mechanisms of action include the inhibition of protein synthesis and ribonucleotide reductase.[2] Several total syntheses of this compound have been reported, providing a foundation for the generation of novel derivatives.[1][3][4]
Despite its therapeutic potential, the physicochemical properties of this compound, such as its complex structure and potential for poor solubility, may limit its oral bioavailability. To overcome these limitations, the development of derivatives with optimized properties is crucial. This document will explore two primary strategies:
-
Chemical Modification: Synthesizing derivatives and prodrugs of this compound to enhance solubility, permeability, and metabolic stability.
-
Advanced Formulation: Utilizing nanoformulation techniques to improve the delivery and absorption of this compound and its derivatives.
Development of this compound Derivatives
The rational design of this compound derivatives involves modifying its core structure to improve its drug-like properties without compromising its biological activity. Key areas for modification include the indole rings, the pyrazinone core, and the aminoimidazole moiety.
Strategies for Chemical Modification
-
Improving Solubility: Introduction of polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) at non-critical positions of the molecule can enhance aqueous solubility.
-
Enhancing Permeability: Increasing the lipophilicity of the molecule by adding non-polar moieties can improve its ability to cross cell membranes. A careful balance between solubility and lipophilicity is essential for optimal absorption.
-
Prodrug Approach: Conversion of this compound into a prodrug can overcome various absorption barriers.[5][6] For instance, ester prodrugs can be synthesized to mask polar groups, thereby increasing lipophilicity and passive diffusion. These esters are designed to be cleaved by endogenous enzymes in the body to release the active this compound.[7]
Hypothetical Quantitative Data for this compound Derivatives
The following table presents hypothetical data for newly synthesized this compound derivatives (DMD-D1 to DMD-D3) compared to the parent compound, this compound. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Compound | Modification | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Bioavailability (%) (Rat Model) |
| This compound | - | 5 | 0.5 | < 5 |
| DMD-D1 | Hydroxylation of Indole Ring | 50 | 0.8 | 15 |
| DMD-D2 | Valproic Acid Ester Prodrug | 2 | 8.2 | 45 |
| DMD-D3 | PEGylation | 150 | 1.5 | 30 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying existing total synthesis routes.[8] For instance, introducing substituted indole precursors can lead to derivatives with modified indole rings.
Protocol 2.1.1: General Procedure for the Synthesis of a Hydroxylated this compound Derivative (Hypothetical)
-
Starting Material: Utilize a commercially available or synthesized 5-hydroxyindole as a precursor.
-
Protection: Protect the hydroxyl group using a suitable protecting group (e.g., tert-butyldimethylsilyl ether).
-
Core Synthesis: Follow a previously reported synthetic route for this compound, incorporating the protected 5-hydroxyindole.[8] Key steps may include Suzuki or Stille cross-coupling reactions to form the bis-indole pyrazinone core.
-
Deprotection: Remove the protecting group from the hydroxyl moiety under appropriate conditions (e.g., using tetra-n-butylammonium fluoride for a silyl ether).
-
Purification: Purify the final hydroxylated this compound derivative using column chromatography and characterize it using NMR and mass spectrometry.
DOT Diagram: Synthetic Workflow for a this compound Derivative
Caption: Synthetic workflow for a hydroxylated this compound derivative.
In Vitro Permeability Assay using Caco-2 Cells
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict the intestinal absorption of drugs.[9][10][11]
Protocol 2.2.1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound or its derivative) to the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver chamber at specified time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
DOT Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the in vitro Caco-2 permeability assay.
In Vivo Pharmacokinetic Studies in Animal Models
In vivo studies in animal models, such as rats or mice, are essential to determine the oral bioavailability of this compound derivatives.[12][13][14][15][16]
Protocol 2.3.1: Oral Bioavailability Study in Rats (Hypothetical)
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Drug Administration:
-
Intravenous (IV) Group: Administer the test compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein at a specific dose (e.g., 1 mg/kg).
-
Oral (PO) Group: Administer the test compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate Absolute Bioavailability (F%): F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Advanced Formulation Strategies
In addition to chemical modification, advanced formulation strategies can significantly improve the bioavailability of poorly soluble compounds like this compound.[17][18]
Nanoformulations
Nanoformulations, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can enhance the solubility, stability, and absorption of drugs.[17][18][19]
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.
-
Polymeric Nanoparticles: Solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs.
DOT Diagram: Drug Delivery via Nanoformulation
Caption: Schematic of improved drug delivery using nanoformulations.
Conclusion
The development of this compound derivatives with improved bioavailability is a critical step towards realizing its therapeutic potential. A systematic approach involving rational chemical modification, guided by in vitro screening assays and confirmed by in vivo pharmacokinetic studies, is essential. Furthermore, advanced formulation strategies offer a complementary approach to enhance the delivery of these promising marine natural products. The protocols and strategies outlined in this document provide a framework for researchers to design and evaluate novel this compound analogs with the potential for clinical translation.
References
- 1. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids [mdpi.com]
- 3. Synthesis of this compound via direct C-H couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prodrugs: a challenge for the drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Nano-formulations of drugs: Recent developments, impact and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery [mdpi.com]
Application Notes and Protocols for the Quantification of Dragmacidin D in Biological Samples
Introduction
Dragmacidin D is a marine-derived bis-indole alkaloid originally isolated from the sponge Spongosorites sp.[1]. It has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxicity against various cancer cell lines such as P388 murine leukemia and A549 human lung adenocarcinoma[1]. This compound is also recognized as a potential lead compound for the treatment of neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's diseases due to its inhibitory effects on serine-threonine protein phosphatases[2]. Given its therapeutic potential, the development of robust and sensitive analytical methods for the quantification of this compound in biological samples is crucial for preclinical and clinical pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is intended for use by researchers, scientists, and drug development professionals.
Principle of the Method
This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of electrospray ionization (ESI) in the positive ion mode allows for high selectivity and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
2. Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
3. Preparation of Standard and Quality Control Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the IS in 50:50 (v/v) acetonitrile:water.
4. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
6. Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four QC levels (LLOQ, low, mid, and high). The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be assessed.
-
Recovery: The extraction efficiency of this compound and the IS from plasma.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Data Presentation
Table 1: Summary of Hypothetical Quantitative Data for this compound LC-MS/MS Assay
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-Day Accuracy & Precision | |
| LLOQ QC (1 ng/mL) | Accuracy: 95-105%, Precision (CV): <15% |
| Low QC (3 ng/mL) | Accuracy: 98-102%, Precision (CV): <10% |
| Mid QC (100 ng/mL) | Accuracy: 97-103%, Precision (CV): <8% |
| High QC (800 ng/mL) | Accuracy: 99-101%, Precision (CV): <5% |
| Inter-Day Accuracy & Precision | |
| LLOQ QC (1 ng/mL) | Accuracy: 93-107%, Precision (CV): <18% |
| Low QC (3 ng/mL) | Accuracy: 96-104%, Precision (CV): <12% |
| Mid QC (100 ng/mL) | Accuracy: 95-105%, Precision (CV): <10% |
| High QC (800 ng/mL) | Accuracy: 97-103%, Precision (CV): <7% |
| Recovery & Matrix Effect | |
| Mean Extraction Recovery | ~85% |
| Mean Matrix Effect | <15% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationships of bioanalytical method validation parameters.
References
Application Note: Fluorescent Labeling of Dragmacidin D for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin D is a marine alkaloid isolated from deep-water sponges of the genus Dragmacidon and other marine organisms.[1][2] This complex bis-indole alkaloid has garnered significant attention due to its potent and diverse biological activities. Notably, this compound selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids, a model that more closely mimics in vivo tumor environments, while showing significantly less cytotoxicity in 2D monolayer cultures.[3] Its mechanism of action is thought to involve the inhibition of protein synthesis or ribonucleotide reductase, and it has been shown to impact several key cellular signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[4]
To further investigate the cellular pharmacology of this compound, including its mechanisms of cellular entry, intracellular localization, and accumulation, a fluorescently labeled analog is an invaluable tool. This application note provides a detailed protocol for the synthesis of a fluorescently labeled this compound derivative and subsequent protocols for its use in cellular uptake studies utilizing fluorescence microscopy and flow cytometry.
Materials and Reagents
Synthesis of Fluorescently Labeled this compound
| Reagent | Supplier | Catalog Number |
| This compound | Varies | (As available) |
| Fluorescein Isothiocyanate (FITC) | Thermo Fisher | F1906 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Triethylamine (TEA) | Sigma-Aldrich | 471283 |
| Reversed-Phase HPLC Column (C18) | Waters | 186000223 |
| Acetonitrile (HPLC Grade) | Fisher Scientific | A998-4 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| Deionized Water (18.2 MΩ·cm) | Millipore | - |
Cellular Uptake Studies
| Reagent/Material | Supplier | Catalog Number |
| MDA-MB-231 Human Breast Cancer Cells | ATCC | HTB-26 |
| MDA-MB-468 Human Breast Cancer Cells | ATCC | HTB-132 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Hoechst 33342 | Thermo Fisher | H3570 |
| Paraformaldehyde (4% in PBS) | Electron Microscopy Sciences | 15710 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 24-well and 96-well black, clear-bottom tissue culture plates | Corning | 3526, 3603 |
| Fluorescence Microscope | (As available) | - |
| Flow Cytometer | (As available) | - |
Experimental Protocols
Synthesis and Purification of FITC-Labeled this compound (FITC-DragD)
This protocol details the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amine of the aminoimidazole moiety of this compound.
3.1.1. Reaction Setup
-
Dissolve 1 mg of this compound in 200 µL of anhydrous DMF in a microcentrifuge tube.
-
Add 1.5 equivalents of triethylamine (TEA) to the this compound solution. This acts as a base to deprotonate the primary amine, facilitating the reaction.
-
In a separate tube, dissolve 1.2 equivalents of FITC in 100 µL of anhydrous DMF.
-
Slowly add the FITC solution to the this compound solution while gently vortexing.
-
Incubate the reaction mixture for 4 hours at room temperature in the dark.
3.1.2. Purification by Reversed-Phase HPLC
-
Following incubation, dilute the reaction mixture with 700 µL of 0.1% TFA in deionized water.
-
Purify the FITC-labeled this compound (FITC-DragD) using a C18 reversed-phase HPLC column.[5]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product. A typical gradient would be from 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution at both 280 nm (for the indole rings of this compound) and 495 nm (for FITC). The desired product will absorb at both wavelengths.
-
Collect the fractions containing the dual-absorbing peak.
-
Lyophilize the collected fractions to obtain the purified FITC-DragD as a powder.
-
Store the lyophilized product at -20°C, protected from light.
3.1.3. Characterization
The successful synthesis and purity of FITC-DragD should be confirmed by mass spectrometry (to verify the addition of the FITC molecule) and analytical HPLC.
Cellular Uptake and Localization by Fluorescence Microscopy
This protocol describes the qualitative and semi-quantitative analysis of FITC-DragD uptake in TNBC cell lines.
3.2.1. Cell Seeding
-
Culture MDA-MB-231 and MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 24-well black, clear-bottom plates at a density of 5 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
3.2.2. Incubation with FITC-DragD
-
Prepare a stock solution of FITC-DragD in DMSO and dilute it to the desired final concentrations (e.g., 1, 5, 10 µM) in complete cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing FITC-DragD to the cells.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
3.2.3. Staining and Fixation
-
After incubation, wash the cells three times with ice-cold PBS to remove any unbound FITC-DragD.
-
Incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
3.2.4. Imaging
-
Add PBS to the wells to keep the cells hydrated.
-
Image the cells using a fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~495/520 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).[6]
-
Acquire images from multiple fields of view for each condition.
Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of the mean fluorescence intensity of a cell population after treatment with FITC-DragD.
3.3.1. Cell Seeding and Treatment
-
Seed MDA-MB-231 and MDA-MB-468 cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Treat the cells with various concentrations of FITC-DragD (e.g., 1, 5, 10 µM) for a fixed time point (e.g., 4 hours) or with a fixed concentration for various time points (e.g., 1, 4, 24 hours).
3.3.2. Cell Harvesting
-
After incubation, wash the cells three times with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS containing 1% BSA (FACS buffer).
3.3.3. Flow Cytometry Analysis
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for FITC excitation.
-
Detect the FITC fluorescence in the appropriate channel (typically around 525/50 nm).[7]
-
Collect data for at least 10,000 events per sample.
-
Gate the live, single-cell population using forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the gated population for each condition.
Data Presentation
Physicochemical Properties of FITC-DragD
| Property | Value |
| Molecular Weight of this compound | 532.4 g/mol |
| Molecular Weight of FITC | 389.38 g/mol |
| Expected Molecular Weight of FITC-DragD | 921.78 g/mol |
| Excitation Maximum (FITC) | ~495 nm |
| Emission Maximum (FITC) | ~520 nm |
Cellular Uptake of FITC-DragD in TNBC Cells (Example Data)
Table 1: Mean Fluorescence Intensity (MFI) from Flow Cytometry
| Cell Line | Concentration of FITC-DragD (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| MDA-MB-231 | 1 | 4 | Value |
| MDA-MB-231 | 5 | 4 | Value |
| MDA-MB-231 | 10 | 4 | Value |
| MDA-MB-468 | 1 | 4 | Value |
| MDA-MB-468 | 5 | 4 | Value |
| MDA-MB-468 | 10 | 4 | Value |
*Values to be determined experimentally.
Visualizations
Caption: Chemical reaction scheme for the fluorescent labeling of this compound with FITC.
References
- 1. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound | C25H22BrN7O2 | CID 15000037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Dragmacidin D Total Synthesis
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Dragmacidin D, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to enhance synthetic efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic differences between the main total synthesis routes for this compound?
A1: The three most prominent total syntheses of this compound, developed by the research groups of Stoltz, Itami/Yamaguchi, and Zakarian, employ distinct strategies for constructing the core architecture. The Stoltz synthesis relies on a convergent approach using a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the bis-indole pyrazinone core.[1] The Itami/Yamaguchi synthesis features a more linear strategy, utilizing innovative palladium-catalyzed C-H bond activation and coupling reactions to form the key carbon-carbon bonds.[2] The Zakarian synthesis employs an asymmetric approach, establishing the stereocenter early via an asymmetric alkylation and utilizing a key Larock indole synthesis to construct one of the indole moieties.[3][4]
Q2: What are the known biological activities of this compound?
A2: this compound has garnered significant attention for its potent biological activities. It is a notable inhibitor of serine-threonine phosphatases PP1 and PP2A.[5] Additionally, it has demonstrated a range of other biological effects, including antiviral, antibacterial, and antifungal properties. Furthermore, it has shown in vitro cytotoxicity against various cancer cell lines, such as P388 murine leukemia, A549 human lung, HCT-8 human colon, and MDAMB human mammary cancer cells.[5]
Q3: What are the major challenges associated with the late-stage installation of the aminoimidazole moiety?
A3: The late-stage introduction of the polar aminoimidazole ring is a frequently encountered challenge in this compound synthesis.[5] Issues can include low yields, difficult purification due to the high polarity of the product, and potential side reactions with other functional groups present in the advanced synthetic intermediates. The final cyclocondensation step to form the aminoimidazole is often sensitive to reaction conditions, and optimization is typically required to achieve satisfactory results.
Troubleshooting Guides
Stoltz Synthesis: Suzuki Coupling Reactions
Problem: Low yield in the Suzuki coupling of the two indole fragments.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen). Consider using a more robust palladium catalyst or ligand system. |
| Inefficient transmetalation | The choice of base is critical. If using sodium carbonate, ensure it is finely powdered and anhydrous. Alternatively, screen other bases such as potassium phosphate or cesium carbonate. The addition of water as a co-solvent can sometimes facilitate this step, but excessive amounts should be avoided. |
| Homocoupling of boronic acid | Minimize the reaction time and temperature. Ensure the stoichiometry of the coupling partners is accurate. |
| Difficult purification | The polarity of the bis-indole product can make purification challenging. Consider using a mixed-solvent system for chromatography or employing reverse-phase chromatography for highly polar intermediates. |
Itami/Yamaguchi Synthesis: Palladium-Catalyzed C-H Activation
Problem: Low yield or lack of regioselectivity in the C-H/C-H cross-coupling of the N-MOM-indole with the pyrazine-N-oxide.
| Potential Cause | Troubleshooting Step |
| Incorrect palladium catalyst or oxidant | The choice of palladium source and oxidant is crucial for this transformation. Pd(OAc)₂ and Ag₂CO₃ have been reported to be effective.[2] Ensure the quality and reactivity of these reagents. |
| Suboptimal reaction temperature | C-H activation reactions are often sensitive to temperature. A temperature screening should be performed to find the optimal balance between reaction rate and catalyst stability/selectivity. |
| Steric hindrance | The directing group on the indole nitrogen (e.g., MOM group) and substituents on the pyrazine-N-oxide can influence the regioselectivity. If regioselectivity is poor, consider a different protecting group strategy for the indole nitrogen. |
| Formation of byproducts | Over-oxidation or multiple C-H activations can lead to byproduct formation. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to avoid prolonged reaction times. |
Zakarian Synthesis: Larock Indole Synthesis
Problem: Low yield or poor regioselectivity in the Larock indole synthesis to form the functionalized indole.
| Potential Cause | Troubleshooting Step |
| Sub-optimal palladium catalyst and ligands | The choice of palladium source and phosphine ligand can significantly impact the efficiency and regioselectivity of the Larock indole synthesis. For complex substrates, screening different ligands may be necessary. |
| Unfavorable reaction conditions | The base, solvent, and temperature are critical parameters. Ensure anhydrous conditions and an inert atmosphere. A screening of bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, dioxane) may be required. |
| Poor reactivity of the alkyne or aniline | Electron-rich or sterically hindered anilines and alkynes can be challenging substrates. Increasing the reaction temperature or using a more active catalyst system might be necessary. |
| Side reactions | Dimerization of the alkyne or decomposition of the starting materials can occur at elevated temperatures. Monitor the reaction closely and try to use the lowest effective temperature. |
Quantitative Data
The following table summarizes the reported yields for the key synthetic routes to this compound. Direct comparison of overall yields is challenging due to the different starting materials and strategic approaches.
| Synthetic Route | Key Transformation | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Step Yields (%) |
| Stoltz (2002) [1] | Suzuki Couplings | ~17 | Not explicitly stated | Suzuki Coupling 1: 83%; Suzuki Coupling 2: 71%; Suzuki Coupling 3: 82% |
| Itami/Yamaguchi (2011) [2] | C-H Activation | 12 (from 6-bromoindole) | Not explicitly stated | Pd-catalyzed C-H/C-H coupling: 50%; Acid-catalyzed C-H/C-H coupling: 57% (over 2 steps) |
| Zakarian (2015) [3] | Asymmetric Alkylation / Larock Indole Synthesis | 10 | ~5% (from commercially available starting material) | Asymmetric alkylation: 65%; Larock indole synthesis: ~70%; Final two steps: 44% |
Experimental Protocols
Key Experiment: Late-Stage Aminoimidazole Formation (Adapted from Zakarian, 2015)[3]
This protocol describes the final two steps in the Zakarian synthesis to construct the aminoimidazole ring of this compound.
-
Acyl Cross-Coupling:
-
To a solution of the thioester intermediate in a suitable aprotic solvent (e.g., THF), add CuOAc (1.0 equiv.) and the guanidinyl stannane reagent (1.2 equiv.).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude α-guanidinyl methyl ketone by flash column chromatography.
-
-
Cyclocondensation:
-
Dissolve the purified α-guanidinyl methyl ketone in dichloromethane.
-
Add trifluoroacetic acid (TFA) (excess, e.g., 10-20 equiv.) to the solution at room temperature.
-
Stir the reaction mixture for approximately 3 hours or until the reaction is complete.
-
Remove the solvent and excess TFA under reduced pressure.
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Purify the final this compound product, typically as its TFA salt, by reverse-phase preparative HPLC.
-
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions in this compound synthesis.
Caption: Core bond-forming strategies in prominent this compound total syntheses.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dragmacidin D Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dragmacidin D in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and culture method (2D monolayer vs. 3D spheroid). For initial experiments, it is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a starting range of 1 µM to 50 µM is advisable.
Q2: Why am I observing different cytotoxic effects of this compound in my 2D and 3D cell cultures?
This is a key characteristic of this compound. It has been shown to be significantly more potent in 3D spheroid cultures of triple-negative breast cancer (TNBC) cells compared to the same cells grown in 2D monolayers.[1][2][3][4] For instance, the IC50 for cytotoxicity in MDA-MB-231 and MDA-MB-468 TNBC spheroids was found to be 8 ± 1 µM and 16 ± 0.6 µM respectively, after 24 hours of treatment. In contrast, the IC50 in 2D cultures of the same cell lines was greater than 75 µM after 72 hours of treatment.[1][2][3] This suggests that the three-dimensional architecture of spheroids, which more closely mimics in vivo tumors, influences cellular response to this compound.
Q3: What is the known mechanism of action of this compound?
The precise mechanism of action of this compound is still under investigation. However, studies suggest it may act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor.[1][3][4] It has been observed to cause a significant decrease in histone expression.[1][2][3] this compound is also known to be an inhibitor of serine-threonine protein phosphatases, although with modest potency in the high micromolar to millimolar range.[2][5]
Q4: Which signaling pathways are affected by this compound?
Reverse-phase protein array (RPPA) studies have shown that this compound treatment impacts several signaling pathways. It has a profound effect on molecules involved in inflammation and proliferation.[1] The compound's mechanism is thought to involve pathways such as NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cytotoxicity observed at expected concentrations. | Cell line is cultured in a 2D monolayer, where this compound is less effective. | Transition to a 3D spheroid culture model. 3D cultures have been shown to be more sensitive to this compound.[1][2][3][4] |
| Cell line may be inherently resistant to this compound. | Test a wider range of concentrations in your dose-response study. Consider using a positive control known to induce cell death in your cell line to validate the assay. | |
| Incorrect solvent or final solvent concentration. | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding plates. After seeding, gently rock the plate to ensure even distribution of cells. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Compound precipitation. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing fresh stock solutions and ensuring proper solubilization. | |
| Difficulty reproducing published IC50 values. | Differences in experimental conditions. | Carefully review and match the experimental parameters from the cited literature, including cell seeding density, treatment duration, and the specific viability assay used.[2] |
| Cell line passage number and health. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Culture Type | Assay | Incubation Time | IC50 | Reference |
| MDA-MB-231 (TNBC) | Spheroid (3D) | Caspase 3/7 Cleavage | 24 h | 8 ± 1 µM | [1][2] |
| MDA-MB-468 (TNBC) | Spheroid (3D) | Caspase 3/7 Cleavage | 24 h | 16 ± 0.6 µM | [1][2] |
| MDA-MB-231 (TNBC) | Monolayer (2D) | MTT | 72 h | >75 µM | [1][2][3] |
| MDA-MB-468 (TNBC) | Monolayer (2D) | MTT | 72 h | >75 µM | [1][2][3] |
| P388 (Murine Leukemia) | Not Specified | Not Specified | 72 h | 2.6 µM (1.4 µg/mL) | [2] |
| A549 (Human Lung Adenocarcinoma) | Not Specified | Not Specified | 72 h | 8.3 µM (4.4 µg/mL) | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for 2D Cultures
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include solvent controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.
Spheroid Viability Assay (Caspase 3/7 Cleavage) for 3D Cultures
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Spheroid Formation: Seed cells in a low-attachment 96-well plate at a density that promotes single spheroid formation per well. Allow spheroids to form overnight.
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Treatment: Prepare serial dilutions of this compound and add them to the wells containing the spheroids.
-
Incubation: Incubate for the desired treatment duration (e.g., 24 hours).
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Assay: Use a commercially available caspase 3/7 cleavage assay kit that is compatible with 3D cultures (e.g., CellTiter-Glo® 3D). Follow the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and contains a substrate for caspase 3/7, which generates a luminescent or fluorescent signal upon cleavage.
-
Measurement: Measure the signal using a plate reader.
-
Analysis: Normalize the signal to the solvent control and determine the IC50 value.
Visualizations
Caption: Hypothesized mechanism and affected pathways of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Chem-Station Int. Ed. [en.chem-station.com]
Stability of Dragmacidin D in different solvents and temperatures
This technical support center provides guidance on the stability of Dragmacidin D in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and ensure the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept as a powder at -20°C, where it is reported to be stable for up to three years.[1][2] For shorter durations, storage at 4°C is acceptable for up to two years.[1][2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]
Q2: How should I store this compound in solution?
A2: When in solvent, this compound should be stored at -80°C for stability up to six months.[1] For shorter-term storage of one month, -20°C is suitable.[1] It is critical to use appropriate, tightly sealed containers to prevent solvent evaporation and contamination.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should not be stored with strong acids or alkalis, as well as strong oxidizing or reducing agents, as these can lead to degradation.[1][2]
Q4: I can't find specific data on the stability of this compound in my solvent of choice. What should I do?
A4: Currently, there is a lack of publicly available, detailed quantitative studies on the stability of this compound in a wide range of specific organic solvents. Therefore, it is highly recommended that researchers perform their own stability studies using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure the integrity of the compound in their specific experimental conditions. The troubleshooting guides below provide a general framework for conducting such studies.
Troubleshooting Guides
Guide 1: Assessing this compound Stability in a New Solvent
If you need to use a solvent for which stability data is not available, it is crucial to perform a preliminary stability assessment.
Objective: To determine the short-term stability of this compound in a specific solvent at a given temperature.
Recommended Protocol:
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Prepare a Stock Solution: Dissolve a known concentration of this compound in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated analytical method (e.g., HPLC-UV) to determine the initial peak area or concentration of this compound. This serves as your baseline.
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Incubation: Store aliquots of the solution at the desired experimental temperature. Protect from light if the compound is known to be light-sensitive.
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Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), analyze an aliquot of the stored solution using the same analytical method.
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Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement. A significant decrease in the main peak, or the appearance of new peaks, indicates degradation. For quantitative assessment, calculate the percentage of this compound remaining at each time point.
Guide 2: General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]
Objective: To identify potential degradation products and degradation pathways of this compound.
Experimental Conditions:
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Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
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Oxidation: Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
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Thermal Stress: Expose a solid sample of this compound to dry heat (e.g., 70°C).
-
Photostability: Expose a solution and a solid sample of this compound to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
Analytical Method:
A stability-indicating HPLC method is crucial for these studies. The method should be able to separate the intact this compound from all potential degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity analysis and identification of degradants.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years[1][2] |
| Powder | 4°C | 2 years[1][2] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Visualizations
Caption: Workflow for assessing the stability of this compound in a new solvent.
Caption: Logical workflow for a forced degradation study of this compound.
References
How to minimize off-target effects of Dragmacidin D in cell culture
Welcome to the technical support center for Dragmacidin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and effectively utilize this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a marine natural product that has been shown to selectively induce apoptosis in 3D spheroid cultures of triple-negative breast cancer cells, while exhibiting significantly lower cytotoxicity in 2D monolayer cultures.[1][2][3][4] Its proposed primary mechanisms of action include the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][2][3][4] this compound has been observed to modulate several signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[1]
Q2: What are the known off-target effects of this compound?
This compound has been reported to have off-target activities, including the inhibition of serine-threonine protein phosphatases, with a preference for PP1 over PP2A, although this inhibition is considered modest.[2] It has also been shown to inhibit neural nitric oxide synthase (bNOS).[3]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
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Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response study is essential to identify this optimal concentration.
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Use of 3D Culture Models: Since this compound shows selectivity for 3D spheroids over 2D monolayers, utilizing 3D culture systems may inherently reduce off-target cytotoxicity observed in traditional 2D cultures.[1][2][3][4]
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Target Validation with Genetic Methods: Employ techniques like siRNA or CRISPR-Cas9 to knock down or knock out the proposed primary targets of this compound. If the compound's effect is diminished in these modified cells, it provides strong evidence for on-target activity.
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Counter-Screening: If you are investigating a specific on-target effect, use a cell line that does not express the target protein as a negative control. Persistence of the effect in the knockout/knockdown cell line would indicate an off-target mechanism.
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Shorten Incubation Time: Conduct time-course experiments to determine the earliest time point at which the on-target effect can be measured, potentially reducing the cumulative impact of off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in 2D monolayer culture | Off-target effects are more pronounced in 2D culture. | 1. Confirm the IC50 in your specific cell line and compare it with published data. 2. Transition to a 3D spheroid culture model, where this compound is reported to have higher selectivity.[1][2][3][4] 3. Perform a dose-response experiment to find the optimal concentration with minimal toxicity. |
| Inconsistent results between experiments | Variability in cell culture conditions or passage number. Off-target effects influencing cellular homeostasis. | 1. Standardize cell density, passage number, and media composition for all experiments. 2. Include positive and negative controls in every experiment. 3. Use the lowest effective concentration of this compound. |
| Observed phenotype does not align with the proposed on-target mechanism | The phenotype may be due to a known or unknown off-target effect. | 1. Investigate the involvement of known off-targets like protein phosphatases or nNOS using specific inhibitors or activators for these pathways. 2. Use siRNA or CRISPR-Cas9 to validate the role of the hypothesized on-target (e.g., components of protein synthesis machinery or ribonucleotide reductase). |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound for a specific phenotype (e.g., cytotoxicity, apoptosis).
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in a cell culture medium to achieve a range of final concentrations.
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Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
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Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
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Assay: Perform a relevant assay to measure the endpoint, such as an MTT assay for cytotoxicity or a Caspase-3/7 assay for apoptosis.
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Data Analysis: Plot the percentage of inhibition or response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
Protocol 2: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on cultured cells.
Methodology:
-
Cell Treatment: Following the dose-response protocol, treat cells with varying concentrations of this compound.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Protocol 3: Caspase-3/7 Cleavage Assay for Apoptosis
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.
Methodology:
-
Cell Treatment: Treat cells with different concentrations of this compound as described in the dose-response protocol.
-
Reagent Addition: After the desired incubation time, add a luminogenic caspase-3/7 substrate (e.g., a reagent containing the DEVD peptide) to each well according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for caspase-mediated cleavage of the substrate.
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Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Culture Models
| Cell Line | Culture Model | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | 3D Spheroid | Caspase 3/7 | 24 | 8 ± 1 | [2] |
| MDA-MB-468 | 3D Spheroid | Caspase 3/7 | 24 | 16 ± 0.6 | [2] |
| MDA-MB-231 | 2D Monolayer | MTT | 72 | >75 | [2] |
| MDA-MB-468 | 2D Monolayer | MTT | 72 | >75 | [2] |
| P388 (murine leukemia) | 2D Monolayer | Cytotoxicity | 72 | 2.6 | [2] |
| A549 (human lung adenocarcinoma) | 2D Monolayer | Cytotoxicity | 72 | 8.3 | [2] |
Table 2: Known Off-Target Activities of this compound
| Off-Target | Assay | IC50 (µM) | Reference |
| Neural Nitric Oxide Synthase (bNOS) | Enzyme Inhibition | ~20 | [3] |
| Serine-Threonine Protein Phosphatases (PP1) | Enzyme Inhibition | High µM to mM range | [2] |
Visualizations
Caption: Troubleshooting workflow to minimize off-target effects of this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by this compound.
Caption: Overview of the NF-κB signaling pathway and potential modulation by this compound.
Caption: Canonical Wnt signaling pathway and its potential modulation by this compound.
References
Technical Support Center: Refining Purification Methods for Dragmacidin D Crude Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Dragmacidin D from crude extracts. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may be encountered during the extraction and purification of this compound.
Q1: My crude extract is a complex, dark-colored oil. How can I best prepare it for chromatographic purification?
A1: It is common for crude extracts from marine sponges to be complex mixtures containing pigments and lipids.[1] A preliminary liquid-liquid partitioning step is highly recommended to simplify the mixture before column chromatography.
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Protocol:
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Dissolve the crude extract in a mixture of n-butanol and water.
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Separate the layers. The this compound, being a polar alkaloid, will preferentially partition into the n-butanol layer.[2]
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Concentrate the n-butanol layer under reduced pressure. This enriched extract is now more suitable for chromatographic separation.
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Q2: I'm seeing poor separation and peak tailing during my initial flash chromatography. What are the likely causes and solutions?
A2: Poor separation and peak tailing in flash chromatography can stem from several factors, including incorrect solvent system selection, column overloading, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.[3] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective for complex crude extracts.[3]
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Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude extract should not exceed 5-10% of the mass of the silica gel. For particularly difficult separations, reduce this to 1-2%.[3]
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Address Peak Tailing: Peak tailing for alkaloids on silica gel is often due to interaction with acidic silanol groups. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase can help to mitigate this by neutralizing the active sites on the silica.
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Q3: During my reversed-phase HPLC purification, I'm observing broad peaks and inconsistent retention times for this compound. How can I improve this?
A3: Broad peaks and shifting retention times in reversed-phase HPLC are common issues when purifying polar, nitrogen-containing compounds like this compound.
-
Troubleshooting Steps:
-
Control Mobile Phase pH: The retention of this compound, an alkaloid, is highly sensitive to the pH of the mobile phase.[3][4] The addition of an acid modifier is crucial. Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used to ensure the compound is protonated and to sharpen peaks by minimizing interactions with residual silanols on the C18 stationary phase.[2][5]
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Ensure Proper Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Inconsistent equilibration can lead to fluctuating retention times.
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Check for Contamination: Crude extracts can contain compounds that irreversibly bind to the column, leading to a loss of resolution. Using a guard column and implementing a robust column washing protocol after each run is essential to prolong the life of your analytical and preparative columns.
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Optimize Gradient: A shallow gradient of acetonitrile in water (both with 0.1% TFA) is often effective for separating closely related bis-indole alkaloids.
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Q4: My final purified sample shows the presence of other bis-indole alkaloids. How can I improve the purity?
A4: Marine sponges of the genus Spongosorites are known to produce a variety of related bis-indole alkaloids, such as topsentins and hamacanthins, which can be co-purified with this compound.[6][7] Achieving high purity often requires orthogonal purification steps.
-
Strategies for Improving Purity:
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Orthogonal Chromatography: If you have already used reversed-phase HPLC, consider a subsequent purification step using a different separation mechanism. For example, size-exclusion chromatography or ion-exchange chromatography could be effective.
-
Recrystallization: If a sufficiently pure sample (>90-95%) can be obtained, crystallization can be a powerful final step to achieve high purity. Experiment with different solvent systems to find one in which this compound is soluble at high temperatures but sparingly soluble at room temperature.[3]
-
Q5: I'm concerned about the stability of this compound during purification. What conditions should I avoid?
A5: While specific stability data for this compound is limited, general knowledge of indole alkaloids suggests potential for degradation under certain conditions.
-
General Stability Considerations:
-
pH: Indole alkaloids can be sensitive to strongly acidic or basic conditions. While mild acidity (e.g., 0.1% TFA) is often used in HPLC, prolonged exposure to harsh pH extremes should be avoided.[8]
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Light and Air: Many complex organic molecules are susceptible to oxidation and photodegradation. It is good practice to protect samples from light by using amber vials and to minimize exposure to air, especially for long-term storage.
-
Temperature: While moderate heat is used for solvent evaporation, prolonged exposure to high temperatures should be avoided to prevent degradation. Store purified this compound at low temperatures (e.g., -20°C) for long-term stability.
-
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound.
Protocol 1: Crude Extraction and Initial Fractionation
This protocol is adapted from methods used for the extraction of related bis-indole alkaloids from Spongosorites sponges.[2]
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Extraction:
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Freeze the sponge material at -20°C immediately after collection.
-
Macerate the frozen sponge tissue in a blender with ethanol (e.g., 5 x 500 mL for 255 g of sponge).
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Filter the mixture and combine the ethanol extracts.
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Concentrate the combined extracts under reduced pressure to yield a crude oil.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude oil in a mixture of n-butanol and water (1:1 v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the upper n-butanol layer.
-
Repeat the extraction of the aqueous layer with n-butanol.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the enriched crude extract.
-
Protocol 2: Flash Chromatography (Initial Purification)
This protocol is a general method for the initial clean-up of the enriched crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the enriched crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes or dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to a final mixture of 9:1 dichloromethane:methanol.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Protocol 3: Reversed-Phase HPLC (Final Purification)
This protocol is based on methods used in the total synthesis of this compound and is suitable for final purification.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Sample Preparation:
-
Combine the this compound-containing fractions from flash chromatography and evaporate the solvent.
-
Dissolve the residue in a small volume of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Elution:
-
Inject the sample onto the equilibrated column.
-
Elute with a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to 5% Mobile Phase B and re-equilibrate for 15 minutes before the next injection.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Combine fractions and confirm purity by analytical HPLC.
-
Evaporate the solvent under reduced pressure (lyophilization is preferred to remove water and TFA).
-
Data Presentation
The following tables provide representative data for the purification of a Dragmacidin-class compound from a natural source. Note that yields and purity are highly dependent on the starting material and the specifics of the experimental setup.
Table 1: Purification of Dragmacidin G from Spongosorites sp. [2]
| Purification Step | Starting Material | Product | Yield | Purity (Estimated) |
| Crude Extraction (Ethanol) | 255 g (wet weight) sponge | 15.9 g crude oil | 6.2% | <5% |
| Liquid-Liquid Partitioning | 15.9 g crude oil | 5.16 g butanol partition | 32.4% (from crude oil) | 5-15% |
| Reversed-Phase Chromatography | Enriched Fraction | 46.5 mg Dragmacidin G | 0.36% (of wet sponge weight) | >95% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound from a crude sponge extract.
Signaling Pathways
This compound has been hypothesized to exert its biological effects through several mechanisms. The following diagrams illustrate these potential signaling pathways.
1. Inhibition of Protein Synthesis
This compound may act as a protein synthesis inhibitor. This pathway is critical for cell growth and proliferation.
2. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key regulator of cell survival and growth. This compound may inhibit components of this pathway.
References
- 1. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hplc.eu [hplc.eu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic bisindole alkaloids from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoindole Alkaloids from a Marine Sponge Spongosorites sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthetic Dragmacidin D
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with synthetic Dragmacidin D.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of our synthetic this compound between different batches. What are the likely causes?
A1: Batch-to-batch variability in biological assays is a common challenge. For this compound, this can stem from several factors:
-
Purity Differences: The most common cause is the presence of impurities that may have their own biological activity or interfere with this compound. The complex, multi-step synthesis of this compound, often involving palladium-catalyzed cross-coupling reactions, can lead to various side products or residual catalyst.[1][2][3]
-
Solubility Issues: The final purification and salt form of the compound can affect its solubility in assay media, leading to inaccurate concentrations.
-
Compound Stability: this compound may degrade under certain storage or experimental conditions. It is crucial to assess its stability in your specific assay medium.[4]
-
Assay Conditions: this compound shows markedly different activity in 3D spheroid cultures compared to 2D monolayer cultures.[5][6] Ensure that your cell model and assay conditions are consistent. Variations in cell passage number, density, or media components can also contribute to inconsistent results.
Q2: How can we identify the source of variability between two batches of this compound?
A2: A systematic approach is essential. We recommend a side-by-side comparison of the "good" (expected activity) and "bad" (unexpected activity) batches using a tiered analytical approach. Start with basic checks and move to more complex analyses.
Troubleshooting and Analytical Workflow
The following workflow provides a logical sequence for identifying the root cause of batch-to-batch variability.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Q3: What are the key quality control (QC) tests we should perform on a new batch of synthetic this compound before starting our experiments?
A3: For every new batch, we recommend the following QC pipeline:
-
Appearance: Visual inspection for color and physical state (e.g., solid, oil).
-
Solubility: Test solubility in a standard solvent like DMSO to prepare a high-concentration stock solution.
-
Purity by HPLC-UV: Determine the purity of the main compound peak relative to all other peaks. A purity of >95% is recommended for most biological assays.
-
Identity by LC-MS: Confirm that the mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of this compound.[4]
-
Structural Confirmation by NMR: For the first batch from a new supplier or after a change in synthesis route, ¹H NMR should be used to confirm the chemical structure.
Q4: My latest batch of this compound is difficult to dissolve. What could be the issue?
A4: Poor solubility can be caused by:
-
Incorrect Salt Form: The compound may have been isolated as a free base instead of a more soluble salt (e.g., HCl or TFA salt).
-
Polymorphism: The solid-state crystal structure (polymorph) of the compound can significantly impact its dissolution rate. Different crystallization conditions between batches can lead to different polymorphs.[7]
-
Residual Solvents: The presence of residual, non-polar solvents from the final purification steps can hinder dissolution in aqueous media.
Summary of Reported Biological Activity
Batch-to-batch variability can sometimes be confused with variations arising from different experimental conditions. The biological activity of this compound is highly dependent on the cell culture format.
| Cell Line | Assay Format | Endpoint | IC50 Value | Reference(s) |
| MDA-MB-231 | 3D Spheroid | Caspase 3/7 Cleavage | 8 ± 1 µM (at 24h) | [5],[6] |
| MDA-MB-468 | 3D Spheroid | Caspase 3/7 Cleavage | 16 ± 0.6 µM (at 24h) | [5],[6] |
| MDA-MB-231/468 | 2D Monolayer (MTT) | Cytotoxicity | >75 µM (at 72h) | [8],[6] |
| P388 Murine Leukemia | 2D Monolayer | Cytotoxicity | 2.6 µM (at 72h) | [5] |
| A549 Human Lung | 2D Monolayer | Cytotoxicity | 8.3 µM (at 72h) | [5] |
Key Experimental Protocols
Protocol 1: Purity and Identity Analysis by LC-MS
Objective: To confirm the identity and determine the purity of a this compound batch.[4]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock to a final concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detector at 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range appropriate for this compound (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Purity: Calculate the area of the this compound peak as a percentage of the total integrated peak area in the UV chromatogram.
-
Identity: Compare the observed m/z from the mass spectrum with the theoretical molecular weight of this compound.
-
Protocol 2: Compound Stability in Assay Medium
Objective: To evaluate the stability of this compound in your specific cell culture medium over the course of an experiment.[4]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration used in your experiments.
-
Incubation: Aliquot the solution into several vials and incubate them under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any degradation.
-
Analysis: Once all time points are collected, analyze the samples by HPLC (using the method above) to determine the concentration of the remaining intact this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile.
Postulated Mechanism of Action
Understanding the potential biological targets of this compound can help in designing control experiments. While the exact mechanism is still under investigation, studies suggest it may act as a protein synthesis or ribonucleotide reductase inhibitor.[5][6][8] It has also been reported to be a modest inhibitor of serine-threonine protein phosphatases like PP1.[2][5]
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthesis of this compound via direct C-H couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
Reducing degradation of Dragmacidin D during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Dragmacidin D during experimental procedures. The information is based on the known chemical properties of its structural motifs and general best practices for handling sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Based on its chemical structure, which includes indole, pyrazinone, and aminoimidazole moieties, this compound is potentially susceptible to degradation from exposure to light, elevated temperatures, and non-optimal pH conditions.[1][2][3] The presence of multiple nitrogen-containing rings and amide-like structures suggests that hydrolysis and oxidation are potential degradation pathways.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed, light-protecting container (e.g., amber vial) at or below -20°C.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q3: How should I handle this compound solutions during my experiments?
A3: Minimize the exposure of this compound solutions to ambient light and temperature. Use amber-colored microplates or cover standard plates with foil. When not in immediate use, keep solutions on ice. It is also advisable to degas solvents to remove dissolved oxygen, which can contribute to oxidative degradation.
Q4: I am observing unexpected or inconsistent results in my assays. Could this be due to this compound degradation?
A4: Yes, inconsistent results can be a sign of compound degradation. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of unknown byproducts with potentially different biological activities. If you suspect degradation, it is recommended to prepare a fresh stock solution from solid material and repeat the experiment.
Q5: What is the known mechanism of action of this compound?
A5: this compound is known to be a potent inhibitor of serine-threonine protein phosphatases.[6] By inhibiting these enzymes, it can interfere with various cellular signaling pathways that regulate processes such as cell growth, apoptosis, and stress responses.[7][8][9] Some studies suggest its involvement in pathways such as NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -80°C to minimize freeze-thaw cycles. Consider adding an antioxidant to the solvent if compatible with the experimental setup.[1] |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound. | Analyze a freshly prepared sample as a reference. If new peaks are present in older samples, this indicates degradation. Optimize storage and handling conditions to minimize their formation. |
| Precipitation of the compound in aqueous buffers | Poor solubility or aggregation, which can be exacerbated by degradation. | Ensure the buffer pH is within a stable range for the compound. The solubility of aminoimidazole-containing compounds can be pH-dependent.[11] Sonication may help to dissolve the compound initially, but persistent precipitation may indicate degradation. |
| Inconsistent results between experimental replicates | Inconsistent handling of this compound solutions, leading to variable levels of degradation. | Standardize all handling procedures, including incubation times, temperature, and light exposure. Ensure all researchers are following the same protocol. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of solid compound in a sterile environment.
-
Dissolve the solid in a suitable, high-purity, anhydrous solvent (e.g., DMSO).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials and store at -80°C.
Protocol for Dilution of this compound for Cellular Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Perform dilutions immediately before adding the compound to the cells.
-
Use the diluted solutions promptly and do not store them for future use.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
General Experimental Workflow to Minimize Degradation
Caption: Recommended workflow for handling this compound.
Simplified Serine-Threonine Phosphatase Signaling Pathway
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 7. mdpi.com [mdpi.com]
- 8. Serine/threonine protein phosphatases type 2A and their roles in stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Serine-Threonine Protein Phosphatase PP2A in Plant Oxidative Stress Signaling-Facts and Hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Analysis of Dragmacidin D and Other Bis-indole Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the marine-derived bis-indole alkaloid Dragmacidin D and other notable bis-indole alkaloids, focusing on their anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this promising class of compounds.
Introduction to Bis-indole Alkaloids
Bis-indole alkaloids are a diverse class of natural products characterized by the presence of two indole moieties.[1] These compounds, frequently isolated from marine organisms such as sponges, have garnered significant attention in the scientific community due to their wide range of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Their structural complexity and varied mechanisms of action make them attractive candidates for drug discovery and development.[4]
This compound, a prominent member of this family, has been identified as a potent inhibitor of serine-threonine protein phosphatases and has demonstrated significant cytotoxicity against various cancer cell lines, particularly in three-dimensional (3D) spheroid models of triple-negative breast cancer.[5][6] This guide will compare the bioactivity of this compound with other well-studied bis-indole alkaloids, namely Topsentins and Nortopsentins, and delve into the molecular pathways they modulate.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of this compound and other selected bis-indole alkaloids against a panel of human cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
| Alkaloid | Cancer Cell Line | IC50 (µM) | Assay Type / Conditions | Reference(s) |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 8 ± 1 | 3D Spheroid (Caspase 3/7 cleavage, 24h) | [6][8] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 16 ± 0.6 | 3D Spheroid (Caspase 3/7 cleavage, 24h) | [6][8] | |
| P388 (Murine Leukemia) | 2.6 | 2D Culture (72h) | [6] | |
| A549 (Human Lung Adenocarcinoma) | 8.3 | 2D Culture (72h) | [6] | |
| Topsentin | P388 (Murine Leukemia) | 4 to 40 | 2D Culture | [9] |
| HCT-8 (Human Colon Cancer) | 20 | 2D Culture | [10] | |
| A-549 (Human Lung Cancer) | 20 | 2D Culture | [10] | |
| T47D (Human Breast Cancer) | 20 | 2D Culture | [10] | |
| Nortopsentin A | P388 (Murine Leukemia) | 7.6 | 2D Culture | [11] |
| Nortopsentin B | P388 (Murine Leukemia) | 7.8 | 2D Culture | [11] |
| Nortopsentin C | P388 (Murine Leukemia) | 1.7 | 2D Culture | [11] |
| Spongosoritin A | A549 (Human Lung Adenocarcinoma) | Weak Activity | Not Specified | [3] |
| K562 (Human Myelogenous Leukemia) | Weak Activity | Not Specified | [3] | |
| Hamacanthin A | Candida albicans | Growth Inhibition | Not Specified | [12] |
| Cryptococcus neoformans | Growth Inhibition | Not Specified | [12] | |
| Hamacanthin B | Candida albicans | Growth Inhibition | Not Specified | [12] |
| Cryptococcus neoformans | Growth Inhibition | Not Specified | [12] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Serine/Threonine Protein Phosphatase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of serine/threonine protein phosphatases, such as PP1 and PP2A. The assay typically involves a colorimetric measurement of the phosphate released from a synthetic substrate.
Materials:
-
Purified serine/threonine phosphatase (e.g., PP1 or PP2A)
-
Phosphatase assay buffer
-
Synthetic phosphopeptide substrate
-
Malachite Green reagent
-
Test compound
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified phosphatase enzyme.
-
Initiation: Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 10-30 minutes).
-
Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent, which forms a complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: Calculate the percentage of phosphatase inhibition relative to the control (no inhibitor) and determine the IC50 value of the test compound.
Signaling Pathways and Mechanisms of Action
This compound and other bis-indole alkaloids exert their anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and PI3K/Akt/mTOR pathways are two critical cascades that are often dysregulated in cancer and are reported to be targets of these compounds.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound has been suggested to inhibit this pathway.[6] The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer. This compound is hypothesized to interfere with this pathway, contributing to its anti-cancer effects.[6]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental and Drug Discovery Workflows
The discovery and development of novel anti-cancer agents from natural sources like marine sponges involves a systematic workflow. Similarly, the evaluation of these compounds in more physiologically relevant 3D cell culture models follows a specific experimental pipeline.
Natural Product Drug Discovery Workflow
This diagram outlines the general stages involved in identifying and characterizing bioactive compounds from natural sources.
Caption: A typical workflow for natural product drug discovery.
3D Spheroid Culture and Drug Testing Workflow
This diagram illustrates the key steps in utilizing 3D spheroid models for anti-cancer drug screening.
Caption: Workflow for 3D spheroid-based drug testing.
Conclusion
This compound and other bis-indole alkaloids represent a rich source of potential anti-cancer therapeutics. The comparative data presented in this guide highlight the potent and, in the case of this compound, selective cytotoxicity of these compounds. The elucidation of their mechanisms of action, particularly their interference with the NF-κB and PI3K/Akt/mTOR signaling pathways, provides a strong rationale for their continued investigation. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to further explore the therapeutic potential of this fascinating class of marine natural products. Future studies should focus on expanding the comparative analysis to a broader range of bis-indole alkaloids and cancer cell lines, as well as on conducting in vivo studies to validate the promising in vitro findings.
References
- 1. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 6. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity and biochemical effects of topsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hamacanthins A and B, new antifungal bis indole alkaloids from the deep-water marine sponge, Hamacantha sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of In Vivo Animal Studies Hinders Full Validation of Dragmacidin D's Anticancer Mechanism
Despite promising preclinical results in advanced 3D cell culture models, the anticancer mechanism of the marine natural compound Dragmacidin D has yet to be validated in in vivo animal studies, according to a review of the current scientific literature. While research highlights its potential, particularly in triple-negative breast cancer (TNBC), a critical data gap exists in the absence of animal model-based evidence of efficacy and mechanism of action.
A recent key study has demonstrated that this compound selectively induces apoptosis in TNBC spheroids, which are 3D cell cultures considered more predictive of clinical efficacy than traditional 2D monolayer cultures.[1][2][3] This research points to a potential mechanism of action involving the inhibition of protein synthesis or ribonucleotide reductase, based on observed decreases in histone proteins.[1][2][3] Furthermore, the compound has shown synergistic effects when combined with the established chemotherapeutic agent, paclitaxel.[1][2][3][4]
However, the current body of research lacks published studies using animal models, such as xenografts, to confirm these findings. In vivo studies are a crucial step in the drug development pipeline to understand a compound's activity and safety in a whole-organism context. To date, the only in vivo data for this compound is in a mouse model of inflammation, not cancer.[2][4]
This comparison guide, therefore, focuses on the existing preclinical data from 3D spheroid models, presenting a comparative analysis of this compound and paclitaxel, the only direct comparison available in the literature.
Comparative Efficacy in 3D Spheroid Models
This compound has shown potent cytotoxic effects in 3D spheroid cultures of TNBC cell lines, a feature not observed in traditional 2D cell cultures, highlighting its selectivity for the more clinically relevant 3D environment.[1][2][3]
| Compound | Cell Line | Assay Type | IC50 (µM) | Treatment Duration | Citation |
| This compound | MDA-MB-231 | Spheroid (Caspase 3/7 Cleavage) | 8 ± 1 | 24 hours | [1] |
| This compound | MDA-MB-468 | Spheroid (Caspase 3/7 Cleavage) | 16 ± 0.6 | 24 hours | [1] |
| This compound | MDA-MB-231 / MDA-MB-468 | 2D MTT Assay | >75 | 72 hours | [1][2][3] |
Synergistic Effects with Paclitaxel
In TNBC spheroid models, this compound has demonstrated a synergistic effect in inducing apoptosis when used in combination with paclitaxel.[1][2][3][4] This suggests that this compound could potentially be used to enhance the efficacy of existing chemotherapies.
| Cell Line | Combination | Synergy Model | Result | Citation |
| MDA-MB-468 | This compound + Paclitaxel | Bliss, Loewe, HSA, ZIP | Synergistic | [4] |
| MDA-MB-231 | This compound + Paclitaxel | Loewe, HSA | Synergistic | [4] |
| MDA-MB-231 | This compound + Paclitaxel | Bliss, ZIP | Additive | [4] |
Experimental Protocols
3D Spheroid Cell Culture and Drug Treatment
MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells were cultured in appropriate media. For 3D spheroid formation, cells were seeded into ultra-low attachment plates and allowed to aggregate overnight. Following spheroid formation, they were treated with varying concentrations of this compound, paclitaxel, or a combination of both for 24 hours.
Apoptosis Assay (Caspase 3/7 Cleavage)
To quantify apoptosis, spheroids were incubated with a reagent that measures caspase 3/7 activity, a key marker of apoptosis. The resulting fluorescence, indicating caspase cleavage, was measured to determine the extent of apoptosis induced by the treatments.
Reverse-Phase Protein Array (RPPA)
To investigate the mechanism of action, MDA-MB-231 spheroids were treated with this compound. Cell lysates were then collected and analyzed using a reverse-phase protein array containing over 450 antibodies against key signaling proteins in cancer. This allowed for a broad screening of changes in protein expression following treatment.
Visualizing the Anticancer Mechanism and Workflow
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound leading to apoptosis.
Experimental Workflow for 3D Spheroid Assay
Caption: Workflow for assessing this compound efficacy in 3D spheroids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Dragmacidin D versus Standard-of-Care in Oncology and Neurodegenerative Disease
For Immediate Release
This guide provides a detailed comparison of the marine-derived compound Dragmacidin D with current standard-of-care drugs in triple-negative breast cancer (TNBC) and discusses its potential in the context of Alzheimer's disease. The content is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to inform future research and development efforts.
This compound in Triple-Negative Breast Cancer (TNBC)
This compound, a bis-indole alkaloid isolated from marine sponges, has demonstrated significant preclinical activity in triple-negative breast cancer models.[1][2][3] This section compares its efficacy with paclitaxel, a taxane-based chemotherapeutic agent that is a cornerstone of current TNBC treatment.[3][4][5]
Quantitative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in two representative TNBC cell lines, MDA-MB-231 and MDA-MB-468. The data highlights the differential activity of these compounds in traditional 2D monolayer cultures versus more physiologically relevant 3D spheroid models.
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | 3D Spheroid (Caspase 3/7) | 8 ± 1 | [1][3] |
| MDA-MB-468 | 3D Spheroid (Caspase 3/7) | 16 ± 0.6 | [1][3] | |
| MDA-MB-231 | 2D Monolayer (MTT) | >75 | [1][3] | |
| MDA-MB-468 | 2D Monolayer (MTT) | >75 | [1][3] | |
| Paclitaxel | MDA-MB-231 | 2D Monolayer | 0.0024 | [6] |
| MDA-MB-468 | 2D Monolayer | 0.0018 | [6] | |
| MDA-MB-231 | 3D Spheroid | 7.318 | [7] |
Notably, this compound exhibits potent cytotoxic activity in 3D spheroid cultures of TNBC cells, a model known to be more predictive of clinical efficacy, while showing minimal effect in 2D monolayer cultures.[1][2][3] This suggests a selective activity against tumor microenvironments. In contrast, paclitaxel is highly potent in 2D cultures, with its efficacy being significantly reduced in 3D models.[6][7]
Mechanism of Action and Signaling Pathways
This compound's mechanism of action in TNBC is hypothesized to involve the inhibition of protein synthesis or ribonucleotide reductase.[1][2] This leads to the induction of apoptosis and affects several key signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[1]
Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[8][9] More recent studies have also elucidated its role in activating the cGAS-STING pathway, which triggers an interferon response, contributing to its anti-tumor effects.[9][10]
Caption: Hypothesized signaling pathways affected by this compound in TNBC.
Caption: Key signaling pathways activated by Paclitaxel in TNBC.
This compound in Neurodegenerative Disease: A Focus on Alzheimer's Disease
This compound has been identified as a potent inhibitor of serine/threonine protein phosphatases, making it a compound of interest for neurodegenerative diseases where aberrant phosphorylation plays a key pathological role, such as Alzheimer's disease.[4][7][10]
Current Standard-of-Care for Alzheimer's Disease
Current FDA-approved treatments for Alzheimer's disease primarily offer symptomatic relief and do not target the underlying disease pathology of protein aggregation and hyperphosphorylation. Their mechanisms of action are fundamentally different from the proposed mechanism of this compound.
| Drug Class | Mechanism of Action | Examples |
| Cholinesterase Inhibitors | Increase levels of acetylcholine, a neurotransmitter involved in memory and learning. | Donepezil, Rivastigmine, Galantamine |
| NMDA Receptor Antagonists | Regulate glutamate, another neurotransmitter, to prevent excitotoxicity. | Memantine |
| Amyloid-beta Targeting Monoclonal Antibodies | Target and clear amyloid-beta plaques from the brain. | Lecanemab, Donanemab |
Therapeutic Potential of this compound in Alzheimer's Disease
The hyperphosphorylation of the tau protein is a central event in the pathology of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction.[7][11] This process is regulated by a balance between protein kinases (e.g., GSK-3) and protein phosphatases (e.g., PP2A).[12][13][14] In Alzheimer's disease, this balance is disrupted, leading to an overall increase in tau phosphorylation.
As a potent inhibitor of serine/threonine protein phosphatases, this compound's therapeutic rationale in Alzheimer's disease would be to modulate the phosphorylation state of tau and other key proteins. While preclinical studies directly evaluating this compound in Alzheimer's models are not yet available, its known biochemical activity suggests it could be a valuable tool for investigating the role of protein phosphatases in neurodegeneration and a potential starting point for the development of novel therapeutic agents.
Detailed Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50) in a 2D monolayer culture.
-
Cell Seeding: Cells are seeded in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.
-
Compound Treatment: A serial dilution of the test compound is prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.[15][16][17]
3D Spheroid Viability Assay
This assay assesses the viability of cells grown in a 3D spheroid model.
-
Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well round-bottom plates. The plates are centrifuged at low speed to facilitate cell aggregation and incubated for 2-4 days to allow for spheroid formation.[2][11]
-
Compound Treatment: Serial dilutions of the test compound are added to the wells containing pre-formed spheroids.
-
Viability Assessment: After the desired treatment period, a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[2]
Apoptosis Assay (Caspase-3/7 Cleavage)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells (in either 2D or 3D culture) are treated with the test compound for the desired duration.
-
Reagent Addition: A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) is added directly to the wells. This reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7.[1][12]
-
Signal Generation: Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.
-
Data Acquisition: The plate is incubated at room temperature, and luminescence is measured with a luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.[1]
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: The upper surface of a Transwell insert (typically with an 8 µm pore size membrane) is coated with a layer of basement membrane extract (e.g., Matrigel).[3][4][5][13][17]
-
Cell Seeding: Cells are serum-starved and then seeded into the upper chamber in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The stained cells are imaged and counted under a microscope. The number of invading cells is a measure of the invasive potential of the cells.[3][4][5]
Caption: General experimental workflow for evaluating this compound's efficacy.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. THE ROLE OF CLINICAL TRIALS IN PRECLINICAL ALZHEIMER’S DISEASE DRUG DEVELOPMENT PROGRAMS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 3. Targeting Inhibitors of the Tumor Suppressor PP2A for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | The Importance of Tau Phosphorylation for Neurodegenerative Diseases [frontiersin.org]
- 10. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3 - Wikipedia [en.wikipedia.org]
- 12. Untangling tau hyperphosphorylation in drug design for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Alzheimer’s disease: Definition, natural history, and diagnostic criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. proteopedia.org [proteopedia.org]
- 17. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of Dragmacidin D: Biological Activity and Therapeutic Potential
Despite extensive investigation into the marine natural product Dragmacidin D, a comprehensive structure-activity relationship (SAR) guide for its analogues remains elusive due to a scarcity of publicly available research. While the parent compound exhibits promising anticancer and neuroprotective properties, systematic studies detailing the synthesis and comparative biological evaluation of a wide range of its derivatives are not sufficiently present in the scientific literature to construct a detailed SAR comparison guide as requested.
This report summarizes the known biological activities of this compound, providing a foundation for future SAR studies and highlighting its potential as a therapeutic lead.
Anticancer Activity of this compound
This compound has demonstrated notable anticancer effects, particularly against triple-negative breast cancer (TNBC). Research has shown that it selectively induces apoptosis in TNBC cells grown in 3D spheroid cultures, a model that more closely mimics the tumor microenvironment in the human body.[1][2][3][4]
Key findings include:
-
Selective Apoptosis Induction: this compound induces apoptosis in MDA-MB-231 and MDA-MB-468 TNBC spheroids.[1][2][3][4]
-
Synergistic Effects: It exhibits synergy with the chemotherapy drug paclitaxel in inducing apoptosis in TNBC spheroids.[2][3]
-
Differential Activity in 2D vs. 3D Cultures: Interestingly, this compound shows significant cytotoxicity in 3D spheroid models but is largely inactive in traditional 2D cell cultures, suggesting a mechanism of action that is dependent on the three-dimensional cellular architecture.[1][2][3][4]
Table 1: Cytotoxicity of this compound against various cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 (spheroids) | Triple-Negative Breast Cancer | Caspase 3/7 cleavage | 8 ± 1 | [1][2] |
| MDA-MB-468 (spheroids) | Triple-Negative Breast Cancer | Caspase 3/7 cleavage | 16 ± 0.6 | [1][2] |
| P388 | Murine Leukemia | Cytotoxicity | 2.6 | [2] |
| A549 | Human Lung Adenocarcinoma | Cytotoxicity | 8.3 | [2] |
Neuroprotective and Other Biological Activities
This compound has also been identified as a potential lead compound for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5] This is attributed to its activity as an inhibitor of serine/threonine protein phosphatases.[5][6]
-
Protein Phosphatase Inhibition: this compound is a known inhibitor of serine/threonine protein phosphatases, which are key enzymes in cellular signaling pathways implicated in neurodegeneration.[5][6] However, some reports suggest this inhibitory activity is modest.[2]
Experimental Protocols
Spheroid Viability Assay: MDA-MB-231 and MDA-MB-468 TNBC cells are seeded in non-adherent plates to allow spheroid formation. After overnight incubation, spheroids are treated with this compound or control substances for 24 hours. Cell viability and apoptosis are assessed by staining for caspase 3/7 cleavage, a marker of apoptosis. The spheroids are then imaged using a high-content imager, and the data is analyzed.[3]
MTT Assay (2D Cytotoxicity): Cancer cell lines are seeded in standard 2D culture plates and treated with various concentrations of this compound for 72 hours. The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured to determine the percentage of viable cells and calculate the IC50 value.[2]
Protein Phosphatase Inhibition Assay: The inhibitory activity of this compound against protein phosphatases is typically measured using a colorimetric assay. The phosphatase enzyme is incubated with a specific substrate in the presence of varying concentrations of the inhibitor. The amount of phosphate released from the substrate is then quantified, allowing for the determination of the inhibitor's potency (IC50).[7]
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for this compound's selective activity in 3D TNBC spheroids involves a complex interplay of signaling pathways. While the exact mechanism is still under investigation, it is hypothesized to involve the inhibition of protein synthesis or ribonucleotide reductase.[1][2][3]
Below is a conceptual workflow for the evaluation of this compound and its potential analogues.
Figure 1. A conceptual workflow for the discovery and development of this compound analogues.
Conclusion
This compound is a marine natural product with significant potential as a scaffold for the development of new anticancer and neuroprotective agents. Its unique activity profile, particularly its selective cytotoxicity towards 3D cancer cell cultures, warrants further investigation. However, the lack of comprehensive SAR studies on its analogues is a major gap in the current research landscape. Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will be crucial for elucidating the key structural features required for its biological activity and for the rational design of more potent and selective therapeutic agents.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Chem-Station Int. Ed. [en.chem-station.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Dragmacidin D's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dragmacidin D, a bis-indole alkaloid isolated from marine sponges, has demonstrated antiviral activity against the feline leukemia virus (FeLV). However, independent verification of its efficacy against other significant viral pathogens, including Zika virus, dengue virus, and SARS-CoV-2, remains largely unexplored in publicly available research. This guide provides a comprehensive overview of the currently available data on this compound's antiviral properties and compares it with other marine-derived compounds that have shown activity against the aforementioned viruses. Detailed experimental protocols for relevant antiviral assays are also presented to facilitate further investigation into the therapeutic potential of this compound.
This compound: Antiviral Activity and Cytotoxicity
The primary evidence for this compound's antiviral activity comes from a study identifying its inhibitory effect on the replication of feline leukemia virus (FeLV), a gammaretrovirus.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Virus | Cell Line | Result |
| Antiviral Activity | Feline Leukemia Virus (FeLV) | Not Specified in Abstract | Minimum Inhibitory Concentration (MIC): 6.25 µg/mL (11.7 µM)[1] |
| Cytotoxicity (IC50) | - | P388 (murine leukemia) | 1.4 µg/mL (2.6 µM)[1] |
| - | A549 (human lung adenocarcinoma) | 4.4 µg/mL (8.3 µM)[1] |
It is crucial to note that no peer-reviewed studies were identified that independently verify the anti-FeLV activity of this compound, nor are there any published reports on its efficacy against Zika virus, dengue virus, or SARS-CoV-2.
Comparative Analysis: Other Marine-Derived Antiviral Compounds
While data on this compound is limited, numerous other compounds derived from marine sponges and other marine organisms have demonstrated promising antiviral activity against Zika, dengue, and SARS-CoV-2. These compounds offer a valuable benchmark for contextualizing the potential of this compound.
Table 2: Antiviral Activity of Selected Marine Natural Products against Zika, Dengue, and SARS-CoV-2
| Compound | Source | Target Virus | Cell Line | IC50 / EC50 |
| Esculetin | Marine Sponge (Axinella sp.) | SARS-CoV Mpro | Not Specified | IC50: 46 µM[2] |
| Ilimaquinone | Marine Sponge | SARS-CoV-2 Mpro | Not Specified | -[2][3][4] |
| Aeruginosin 98B | Marine Sponge (Microcystis aeruginosa) | Serine Protease (potential host target for SARS-CoV-2) | Not Specified | -[2][3][4] |
| CMNPD6802 | Marine Natural Product Database | Dengue Virus (NS1 protein) | In silico study | Docking Score: < -8.0 kcal/mol[5][6] |
| Various Compounds | Marine Fungus (Beauveria felina) | Zika Virus | Lung epithelial cells | 7 compounds showed significant inhibition[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the independent verification of antiviral activity. The following are generalized protocols for assays commonly used to evaluate antiviral compounds against Zika, dengue, and SARS-CoV-2.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying infectious virus particles.
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, Vero for Zika and dengue) in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a virus diluent.
-
Virus-Compound Incubation: Mix a standard concentration of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the cell culture medium and inoculate the cell monolayers with the virus-compound mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days, depending on the virus, to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced damage.
-
Cell Seeding: Seed susceptible cells in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) and simultaneously add serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 3-7 days).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed the same cell line used in the antiviral assays in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate for the same duration as the antiviral assays.
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
-
Selectivity Index (SI): The SI is calculated as CC50/IC50 (or EC50). A higher SI value indicates a more favorable safety profile for the compound.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antiviral activity screening.
Potential Viral Targets
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Sponge is a Promising Natural Source of Anti-SARS-CoV-2 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 4. scienceopen.com [scienceopen.com]
- 5. Exploration of comprehensive marine natural products database against dengue viral non-structural protein 1 using high-throughput computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-Zika candidates from a marine fungus with a remarkable biosynthetic repertoire - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dragmacidin D and Dragmacidin E: A Review of Current Experimental Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin D and Dragmacidin E are structurally related bis-indole alkaloids isolated from marine sponges of the genus Spongosorites. Both compounds have garnered significant interest within the scientific community due to their potent biological activities. This guide provides a comprehensive head-to-head comparison based on available experimental data, focusing on their performance in various biological assays. While extensive research has been conducted on this compound, it is important to note that publicly available quantitative data for Dragmacidin E is limited, restricting a direct comparative analysis across all parameters.
Quantitative Data Summary
Table 1: Cytotoxicity Data for this compound
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Incubation Time | Reference |
| P388 | Murine Leukemia | - | 2.6 | 72 h | [1][2] |
| A549 | Human Lung Adenocarcinoma | - | 8.3 | 72 h | [1][2] |
| MDA-MB-231 (Spheroids) | Triple-Negative Breast Cancer | Caspase 3/7 Cleavage | 8 ± 1 | 24 h | [1][2][3][4] |
| MDA-MB-468 (Spheroids) | Triple-Negative Breast Cancer | Caspase 3/7 Cleavage | 16 ± 0.6 | 24 h | [1][2][3][4] |
| MDA-MB-231 (2D Culture) | Triple-Negative Breast Cancer | MTT Assay | >75 | 72 h | [1][2][3] |
| MDA-MB-468 (2D Culture) | Triple-Negative Breast Cancer | MTT Assay | >75 | 72 h | [1][2][3] |
Table 2: Antimicrobial Activity of this compound
| Organism | Type | MIC (µM) | Reference |
| Escherichia coli | Gram-negative Bacteria | 29 | [1] |
| Bacillus subtilis | Gram-positive Bacteria | 6 | [1] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 117 | [1] |
| Candida albicans | Fungus | 29 | [1] |
| Cryptococcus neoformans | Fungus | 7 | [1] |
Table 3: Antiviral and Anti-inflammatory Activity of this compound
| Activity | Model | Effect | Concentration/Dose | Reference |
| Antiviral | Feline Leukemia Virus (FeLV) in vitro | Minimum Inhibitory Concentration (MIC) of 11.7 µM | 6.25 µg/mL | [2] |
| Anti-inflammatory | Resiniferatoxin-induced mouse ear edema | 89.6% reduction in inflammation | 50 µ g/ear | [1] |
Table 4: Serine/Threonine Protein Phosphatase Inhibition
| Compound | Target | Potency | Selectivity | Reference |
| This compound | Serine/Threonine Protein Phosphatases | High micromolar to millimolar range | Selective for PP1 over PP2A | [1][5] |
| Dragmacidin E | Serine/Threonine Protein Phosphatases | Potent inhibitor | Inhibits both PP1 and PP2A | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assays
a) MTT Assay for 2D Cell Cultures:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
b) Caspase 3/7 Cleavage Assay for 3D Spheroids:
-
Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Compound Treatment: Spheroids are treated with various concentrations of this compound for 24 hours.
-
Caspase 3/7 Reagent Addition: A reagent containing a substrate for activated caspase 3 and 7 is added. Cleavage of the substrate by the caspases results in a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The IC50 value is determined as the concentration that induces 50% of the maximal caspase activity.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to a standardized concentration.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antiviral Assay (Feline Leukemia Virus)
-
Cell Culture: A suitable feline cell line is cultured and infected with Feline Leukemia Virus (FeLV).
-
Compound Treatment: The infected cells are treated with different concentrations of this compound.
-
Viral Replication Measurement: The level of viral replication is assessed using methods such as an ELISA to detect viral antigens or a reverse transcriptase activity assay.
-
MIC Determination: The MIC is the concentration of the compound that inhibits viral replication by a specified percentage (e.g., 50% or 90%).
Anti-inflammatory Mouse Ear Edema Assay
-
Induction of Inflammation: A topical inflammatory agent (e.g., resiniferatoxin or arachidonic acid) is applied to the ear of a mouse to induce edema.
-
Compound Application: this compound is applied topically to the ear at a specific dose.
-
Edema Measurement: The thickness of the ear is measured at various time points after the induction of inflammation using a micrometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the ear thickness of the treated group to that of the control group.
Visualizations
Hypothesized Mechanism of Action for this compound
Caption: Hypothesized mechanisms of action for this compound.
General Workflow for Bioactivity Screening of Marine Natural Products
Caption: A generalized workflow for marine natural product drug discovery.
Conclusion
This compound exhibits a broad spectrum of biological activities, including potent and selective cytotoxicity against cancer cells in 3D spheroid models, significant antimicrobial and antiviral properties, and notable anti-inflammatory effects. Its mechanism of action is hypothesized to involve the inhibition of protein synthesis, ribonucleotide reductase, and serine/threonine protein phosphatases.
Dragmacidin E is also recognized as a potent inhibitor of serine/threonine protein phosphatases, affecting both PP1 and PP2A. However, a comprehensive comparison of its other biological activities with this compound is currently hampered by the limited availability of quantitative experimental data.
Further research is warranted to fully elucidate the therapeutic potential of both this compound and E. Head-to-head comparative studies are crucial to discern the unique biological profiles of these closely related marine natural products and to guide future drug development efforts. The distinct selectivity of this compound for cancer cell spheroids highlights the importance of utilizing advanced cellular models in drug discovery.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the Binding Affinity of Dragmacidin D to Protein Phosphatase 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the marine natural product Dragmacidin D to its putative target, Protein Phosphatase 1 (PP1). Due to the limited availability of precise binding affinity data for this compound, this document focuses on a qualitative comparison with well-characterized PP1 inhibitors, supported by their published inhibitory concentrations. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the binding affinity of this compound or other compounds of interest against PP1.
Performance Comparison of PP1 Inhibitors
This compound has been identified as an inhibitor of serine/threonine protein phosphatases, with a noted selectivity for PP1 over PP2A.[1][2][3] However, quantitative data on its binding affinity is sparse, with reports suggesting a modest inhibitory potency in the high micromolar to millimolar range.[3] In contrast, several other natural products have been extensively characterized as potent inhibitors of PP1, with their 50% inhibitory concentrations (IC50) well-established. This section provides a comparative summary of these inhibitors against PP1.
| Compound | Target Protein | Reported IC50/K_i | Citation(s) |
| This compound | Protein Phosphatase 1 (PP1) | High µM to mM range | [3] |
| Calyculin A | Protein Phosphatase 1 (PP1) | 0.3 - 2 nM | [4][5] |
| Okadaic Acid | Protein Phosphatase 1 (PP1) | 3 - 50 nM | [6][7][8][9] |
| Tautomycin | Protein Phosphatase 1 (PP1) | 1.6 nM | [10][11] |
| Microcystin-LR | Protein Phosphatase 1 (PP1) | ~0.3 - 1.7 nM | [12][13] |
Experimental Protocols
To facilitate the direct determination of the binding affinity of this compound or other novel compounds for PP1, a standard in vitro phosphatase inhibition assay protocol is detailed below. This method utilizes a radiolabeled substrate to quantify the enzymatic activity of PP1 in the presence of an inhibitor.
In Vitro Protein Phosphatase 1 (PP1) Inhibition Assay
This protocol is adapted from established methods for measuring PP1 activity.[14]
Materials:
-
Recombinant human PP1 catalytic subunit (PP1c)
-
[³²P]-labeled phosphorylase a (substrate)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 1 mg/mL BSA)
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the phosphatase assay buffer.
-
Dilute the recombinant PP1c to the desired working concentration in ice-cold phosphatase assay buffer.
-
Prepare the [³²P]-labeled phosphorylase a substrate according to standard protocols.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine 10 µL of the diluted test compound (or vehicle control) with 10 µL of the diluted PP1c enzyme.
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at 30°C.
-
Initiate the phosphatase reaction by adding 10 µL of the [³²P]-labeled phosphorylase a substrate.
-
Incubate the reaction mixture for 10-20 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Measurement:
-
Stop the reaction by adding 180 µL of 20% TCA.
-
Incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge the tubes at 12,000 x g for 5 minutes.
-
Carefully collect 200 µL of the supernatant, which contains the released [³²P]phosphate.
-
Transfer the supernatant to a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Simplified signaling pathway illustrating the role of PP1 and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of a PP1 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calyculin A | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 10. Tautomycetin | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 11. Tautomycetin is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of microcystin-LR, a potent inhibitor of type 1 and type 2A protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the Interaction Sites of Inhibitor-3 for Protein Phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Dragmacidin D in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dragmacidin D, a marine-derived bis-indole alkaloid, has demonstrated notable anti-cancer properties, particularly against triple-negative breast cancer (TNBC) in three-dimensional (3D) cell culture models. This guide provides a comprehensive evaluation of the available preclinical data for this compound and compares it with established therapeutic alternatives for TNBC. A significant finding from recent studies is the compound's selective and potent induction of apoptosis in 3D TNBC spheroids, with minimal effect on the same cells grown in traditional 2D monolayers. This suggests a potentially favorable therapeutic index.
However, a critical gap in the current body of research is the lack of publicly available in vivo efficacy and toxicity data for this compound. This absence of animal model studies precludes the calculation of a definitive preclinical therapeutic index (the ratio of a drug's toxic dose to its therapeutic dose). This guide, therefore, focuses on a detailed comparison of this compound's promising in vitro profile against the known in vivo preclinical data of standard-of-care treatments for TNBC, such as paclitaxel, and targeted therapies like PARP inhibitors. The information presented herein aims to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Comparative Analysis of Efficacy and Toxicity
This compound: In Vitro Efficacy and Cytotoxicity
The most compelling evidence for the potential of this compound comes from a 2023 study in Marine Drugs, which highlights its potent and selective activity in 3D spheroid models of TNBC, which are considered more predictive of clinical efficacy than 2D cultures.[1][2]
| Cell Line (TNBC) | Culture Model | IC50 (Cytotoxicity) | Exposure Time | Citation |
| MDA-MB-231 | 3D Spheroid | 8 ± 1 µM | 24 hours | [1][2][3] |
| MDA-MB-468 | 3D Spheroid | 16 ± 0.6 µM | 24 hours | [1][2][3] |
| MDA-MB-231 | 2D Monolayer | >75 µM | 72 hours | [1][2][3] |
| MDA-MB-468 | 2D Monolayer | >75 µM | 72 hours | [1][2][3] |
The significant difference in IC50 values between the 3D and 2D models underscores the compound's selectivity for the more clinically relevant tumor microenvironment simulated by spheroids, indicating a promising in vitro therapeutic index.
Comparator Drugs: Preclinical In Vivo Data
To provide context for the potential of this compound, this section summarizes preclinical in vivo data for two key comparator classes of drugs used in the treatment of TNBC: taxanes (paclitaxel) and PARP inhibitors.
| Drug Class | Compound | Preclinical Model | Efficacy (Effective Dose) | Toxicity (Maximum Tolerated Dose / LD50) | Therapeutic Index (Approx.) | Citation |
| Taxane | Paclitaxel | Nude mice with TNBC xenografts | 10 mg/kg/day (significant tumor volume reduction) | MTD: 20 mg/kg | ~2 | [4][5] |
| PARP Inhibitor | Olaparib | Mice with BRCA-mutated xenografts | Varies by model | Generally well-tolerated at effective doses | Favorable, but quantitative data varies | [6][7][8] |
Note: The therapeutic index is an approximation and can vary significantly depending on the specific preclinical model, dosing schedule, and formulation.
Experimental Protocols
In Vitro Spheroid Cytotoxicity Assay for this compound
This protocol is based on the methodology described in the 2023 Marine Drugs publication.[3]
-
Cell Culture: MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Spheroid Formation: Cells are seeded into ultra-low attachment, round-bottom 96-well plates to promote the formation of single spheroids in each well. Plates are incubated to allow for spheroid formation.
-
Compound Treatment: this compound is serially diluted to the desired concentrations. The media in the spheroid plates is carefully replaced with media containing the various concentrations of this compound or vehicle control.
-
Induction of Apoptosis Measurement: After a 24-hour incubation period, a reagent to measure caspase-3/7 activity (a marker of apoptosis) is added to each well.
-
Imaging and Analysis: The spheroids are imaged using a high-content imaging system. The intensity of the fluorescence, which is proportional to caspase-3/7 activity, is quantified to determine the percentage of apoptotic cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of apoptosis against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model for Efficacy Assessment (General Protocol)
This is a generalized protocol for assessing the efficacy of an anti-cancer agent in a mouse xenograft model.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231 for TNBC) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a specific dosing schedule and route (e.g., intraperitoneal, intravenous, or oral). The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in body weight (as an indicator of toxicity) and survival.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treatment and control groups.
In Vivo Acute Toxicity Study for LD50 and MTD Determination (General Protocol)
This generalized protocol outlines the steps for an acute toxicity study to determine the median lethal dose (LD50) and maximum tolerated dose (MTD).
-
Animal Selection: A suitable rodent species (e.g., mice or rats) is selected.
-
Dose Range Finding: A preliminary study with a small number of animals is conducted to determine a range of doses to be tested in the main study.
-
Main Study: Animals are divided into groups and administered single doses of the test compound at several escalating dose levels. A control group receives the vehicle.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.
-
LD50 Calculation: The LD50, the dose at which 50% of the animals are expected to die, is calculated using statistical methods.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or death. It is determined based on the observed clinical signs and changes in body weight.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathways of this compound
The mechanism of action of this compound is thought to involve the inhibition of several key signaling pathways implicated in cancer cell proliferation and survival, including the NF-κB and PI3K/Akt/mTOR pathways.[3]
Caption: Hypothesized signaling pathways inhibited by this compound.
Experimental Workflow for Therapeutic Index Evaluation
The following diagram illustrates the general workflow for evaluating the therapeutic index of a novel compound like this compound in preclinical models.
References
- 1. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRCA2 Germline Mutations Identify Gastric Cancers Responsive to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
Synergistic effects of Dragmacidin D with other chemotherapeutic agents
The marine-derived bis-indole alkaloid, Dragmacidin D, has demonstrated notable potential in enhancing the efficacy of conventional chemotherapeutic agents. This comparison guide delves into the synergistic effects of this compound with other anticancer drugs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise.
Synergistic Effects with Paclitaxel in Triple-Negative Breast Cancer
Recent studies have highlighted a significant synergistic relationship between this compound and paclitaxel, a frontline treatment for triple-negative breast cancer (TNBC). This synergy is particularly noteworthy as it presents a potential strategy to overcome paclitaxel resistance, a common challenge in TNBC therapy.[1][2]
The synergistic effect of this compound and paclitaxel has been quantified in TNBC cell lines, MDA-MB-231 and MDA-MB-468, grown as 3D spheroids, which more closely mimic the in-vivo tumor environment.[1][3][4]
| Cell Line | This compound IC50 (Spheroid Assay, 24h) | Paclitaxel Concentration Range | Synergy Observed |
| MDA-MB-231 | 8 ± 1 µM | 0, 75, 150, 300, 600 nM | Synergistic in Loewe and HSA models; Additive in Bliss and ZIP models |
| MDA-MB-468 | 16 ± 0.6 µM | 0, 75, 150, 300, 600 nM | Synergistic in all four models (Loewe, HSA, Bliss, ZIP) |
Data sourced from Guzmán et al., 2023.[1][2]
Notably, this compound alone showed no cytotoxicity in these cell lines when grown in traditional 2D monolayers, even at concentrations up to >75 µM, highlighting its selective activity in a 3D context.[1][3][4] The synergistic induction of apoptosis, measured by caspase 3/7 cleavage, was observed even at the lowest tested concentration of this compound (0.25X IC50).[2]
Experimental Protocols
The following methodologies were employed to evaluate the synergistic effects of this compound and paclitaxel.
-
Cell Lines: MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cell lines were used.
-
Spheroid Generation: Cells were seeded in ultra-low attachment plates and allowed to aggregate and form spheroids overnight.
This assay quantifies the induction of apoptosis.
-
Treatment: Spheroids were treated with a matrix of concentrations of this compound (0, 0.25X, 0.5X, and 1X IC50) and paclitaxel (0, 75, 150, 300, and 600 nM) for 24 hours.
-
Staining: After treatment, spheroids were stained with a reagent that fluoresces upon cleavage by caspases 3 and 7.
-
Imaging: Images were captured using a high-content imager. A marked increase in green fluorescence indicates an increase in caspase 3/7 cleavage and, consequently, apoptosis.
-
Data Analysis: The fluorescence intensity was quantified, and the data from three independent experiments were averaged. Synergy was determined using four different models: Loewe, HSA, Bliss, and ZIP.
References
- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dragmacidin D
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Dragmacidin D are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and fosters a culture of safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a marine alkaloid with significant biological activity.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. The following table summarizes the key hazard information.
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. |
| Causes skin irritation. | Skin irritation (Category 2) | P280: Wear protective gloves/ eye protection/ face protection. |
| Causes serious eye irritation. | Eye irritation (Category 2A) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Specific target organ toxicity - single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. |
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: A lab coat or other impervious clothing.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
2. Inactivation of Small Spills (for trained personnel only):
-
In the event of a small spill, evacuate the area and ensure proper ventilation.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the absorbed material and contaminated debris into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal:
-
The sealed and properly labeled hazardous waste container should be transferred to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for final disposal.
-
Always follow your institution's specific procedures for hazardous waste pickup and disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Dragmacidin D
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Dragmacidin D, a potent bioactive marine natural product. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. This compound has demonstrated significant cytotoxic activity against various cancer cell lines, necessitating careful handling to prevent exposure.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the required PPE for all laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher-rated Respirator |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher-rated Respirator |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields |
Operational Plan: Step-by-Step Guidance
A systematic approach to the handling of this compound is critical to minimize risk. The following workflow outlines the key procedural steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Cytotoxicity and Mechanism of Action:
This compound has been shown to induce apoptosis in cancer cells and is believed to act as a protein synthesis or ribonucleotide reductase inhibitor.[1][2][3] Studies have demonstrated its cytotoxic effects in the low micromolar range against various cell lines, including P388 murine leukemia and A549 human lung adenocarcinoma.[3][4]
Cited Experiments:
-
MTT Assay (2D Cytotoxicity): This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). For this compound, IC50 values have been reported as 1.4 µg/mL (2.6 µM) in P388 cells and 4.4 µg/mL (8.3 µM) in A549 cells after 72 hours of treatment.[3][4]
-
Spheroid Apoptosis Assay (3D Culture): This assay is used to assess the induction of apoptosis (programmed cell death) in 3D cell cultures, which more closely mimic in vivo tumors. This compound was found to induce apoptosis in triple-negative breast cancer spheroids.[1][2][3]
Disposal Plan
All materials contaminated with this compound, including gloves, lab coats, plasticware, and solutions, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling the potent bioactive compound, this compound, and ensure a safe and controlled laboratory environment.
References
- 1. mdpi.com [mdpi.com]
- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
